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  • Product: [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid
  • CAS: 1019111-18-2

Core Science & Biosynthesis

Foundational

[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid molecular weight and physicochemical properties

#[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid: Physicochemical Profiling and Synthetic Applications in Drug Discovery Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Documen...

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Author: BenchChem Technical Support Team. Date: March 2026

#[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid: Physicochemical Profiling and Synthetic Applications in Drug Discovery

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper / Application Guide

Executive Summary

In modern medicinal chemistry, the 2-aminothiazole scaffold is a privileged structure, frequently utilized for its robust bioactivity profile, which includes anticancer, antimicrobial, and anti-inflammatory properties[1][2]. [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid (CAS: 1019111-18-2) represents a highly versatile, bifunctional building block within this class[3][4].

As a Senior Application Scientist, I frequently recommend this compound for library generation and hit-to-lead optimization. Its precise combination of a hydrogen-bonding 2-amino group, a lipophilic 4-ethoxyphenyl substituent, and an easily derivatizable 5-acetic acid moiety allows for rapid exploration of chemical space. This guide provides an in-depth analysis of its physicochemical properties, structural logic, and field-proven experimental protocols for its synthesis and functionalization.

Physicochemical Profiling & Structural Analysis

Understanding the intrinsic properties of a building block is critical for predicting its behavior in both synthetic workflows and biological systems. The data summarized in Table 1 outlines the core parameters of the compound[4].

Table 1: Quantitative Physicochemical Data
PropertyValueScientific Implication
CAS Number 1019111-18-2Unique identifier for procurement and database tracking.
Molecular Formula C₁₃H₁₄N₂O₃SDefines the atomic composition and isotopic distribution.
Molecular Weight 278.33 g/mol Ideal for fragment-based drug discovery (FBDD) or as a substructure (MW < 300).
Monoisotopic Mass 278.0725 DaCritical for high-resolution mass spectrometry (HRMS) validation.
H-Bond Donors 2Provided by the 2-amino group and the carboxylic acid hydroxyl.
H-Bond Acceptors 6Facilitates complexation within target protein pockets (e.g., kinase hinges).
Rotatable Bonds 5Ensures sufficient conformational flexibility to adapt to binding sites.
TPSA 114 ŲIndicates good membrane permeability, though optimization may be needed for BBB crossing.

Mechanistic Utility and Pharmacophore Mapping

The strategic value of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid lies in its modularity. Each functional group serves a distinct mechanistic purpose in drug design[2][5]:

  • Thiazole Core: Acts as an aromatic bioisostere for pyridine or benzene rings. It participates in π−π stacking interactions with aromatic residues (e.g., Phenylalanine, Tyrosine) in protein binding sites.

  • 2-Amino Group: Exhibits vinylogous amide character due to resonance with the thiazole ring. It is an excellent hydrogen-bond donor/acceptor, frequently utilized to anchor molecules to the hinge region of kinases.

  • 4-Ethoxyphenyl Group: A lipophilic appendage that drives the molecule into deep, hydrophobic sub-pockets, increasing binding affinity and target residence time.

  • 5-Acetic Acid Moiety: Serves a dual purpose. Biologically, it can form salt bridges with basic residues (like Arginine or Lysine). Synthetically, it is a primary functional handle for amide coupling, esterification, or macrocyclization.

Pharmacophore Core [2-Amino-4-(4-ethoxy-phenyl) -thiazol-5-yl]-acetic acid Amino 2-Amino Group (H-Bond Donor/Acceptor) Core->Amino Position 2 Thiazole Thiazole Core (Aromatic, Bioisostere) Core->Thiazole Scaffold Ethoxy 4-Ethoxyphenyl (Hydrophobic Interactions) Core->Ethoxy Position 4 Acetic 5-Acetic Acid (Functional Handle) Core->Acetic Position 5 Kinase Hinge Binding Kinase Hinge Binding Amino->Kinase Hinge Binding Pi-Pi Stacking Pi-Pi Stacking Thiazole->Pi-Pi Stacking Deep Pocket Filling Deep Pocket Filling Ethoxy->Deep Pocket Filling Amide Coupling Amide Coupling Acetic->Amide Coupling

Fig 1. Pharmacophore mapping of the compound illustrating functional group contributions.

Experimental Protocols: Synthesis and Functionalization

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. The causality behind reagent selection is explicitly detailed to empower researchers to troubleshoot effectively.

Core Scaffold Synthesis via Hantzsch Condensation

The construction of the 2-aminothiazole ring is best achieved via the Hantzsch thiazole synthesis, reacting an α -haloketone with thiourea[1].

Causality & Logic: Thiourea acts as a bifunctional reagent. Its sulfur atom is highly nucleophilic and displaces the α -halide, while the nitrogen condenses with the carbonyl carbon. Ethanol is chosen as the solvent because it solubilizes the intermediates and allows for a safe reflux temperature that drives the thermodynamically favorable aromatization of the thiazole ring.

Step-by-Step Methodology:

  • Preparation of the α -Haloketone: Dissolve 1.0 equivalent of 4-(4-ethoxyphenyl)-4-oxobutanoic acid in glacial acetic acid. Slowly add 1.1 equivalents of molecular bromine ( Br2​ ) dropwise at 0°C. Stir for 2 hours until the red color dissipates, indicating complete α -bromination.

  • Condensation: Isolate the α -bromo intermediate and dissolve it in absolute ethanol. Add 1.2 equivalents of thiourea.

  • Cyclization: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor the reaction via TLC (Dichloromethane:Methanol, 9:1) until the starting material is consumed.

  • Workup & Isolation: Cool the mixture to room temperature. Neutralize with a saturated aqueous solution of sodium bicarbonate ( NaHCO3​ ) to precipitate the free base of the 2-aminothiazole.

  • Purification: Filter the precipitate, wash with cold distilled water, and recrystallize from ethanol to yield the pure [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

Selective Amide Derivatization

A common workflow involves coupling the 5-acetic acid moiety to an external amine to generate a targeted library[5].

Causality & Logic: The 2-amino group on the thiazole ring is significantly less nucleophilic than an aliphatic primary amine due to electron delocalization into the aromatic system. Therefore, by using a mild coupling agent like EDC/HOBt, we can achieve selective coupling at the carboxylic acid with an external aliphatic amine without needing to protect the thiazole's 2-amino group. EDC is preferred over HATU here because its urea byproduct is water-soluble, allowing for a simplified aqueous workup.

Step-by-Step Methodology:

  • Activation: Dissolve 1.0 eq of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid in anhydrous DMF. Add 1.2 eq of EDC·HCl and 1.2 eq of HOBt. Stir at room temperature for 30 minutes to form the active OBt-ester.

  • Coupling: Add 1.1 eq of the desired aliphatic amine and 2.5 eq of N,N-Diisopropylethylamine (DIPEA) to the mixture.

  • Reaction Monitoring: Stir at room temperature for 12 hours. Validate completion via LC-MS, looking for the specific mass shift corresponding to the desired amide.

  • Workup: Quench the reaction with water. Extract the product using ethyl acetate (EtOAc). Wash the organic layer successively with 1M HCl, saturated NaHCO3​ , and brine to remove the EDC-urea byproduct and unreacted starting materials.

  • Drying: Dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

SyntheticWorkflow SM 4-(4-Ethoxyphenyl) -4-oxobutanoic acid Bromination Bromination (Br2, AcOH) SM->Bromination Intermediate Alpha-Bromo Ketone Bromination->Intermediate Hantzsch Hantzsch Condensation (Thiourea, EtOH) Intermediate->Hantzsch Product Target Compound (CAS: 1019111-18-2) Hantzsch->Product Coupling Amide Derivatization (EDC/HOBt) Product->Coupling Final Bioactive Scaffold Coupling->Final

Fig 2. Step-by-step synthetic workflow from keto-acid precursor to final derivatized scaffold.

Analytical Validation Protocols

To ensure trustworthiness in your drug discovery pipeline, the synthesized or procured compound must be rigorously validated.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Utilize an ESI+ (Electrospray Ionization) mode. The expected [M+H]+ peak should be observed at m/z 279.08 . A sharp, single peak on the UV chromatogram (254 nm) will confirm the purity of the aromatic system.

  • ¹H NMR (400 MHz, DMSO-d₆):

    • The ethoxy group will present as a distinct triplet (approx. δ 1.3 ppm, CH3​ ) and a quartet (approx. δ 4.0 ppm, OCH2​ ).

    • The aromatic protons of the 4-ethoxyphenyl group will appear as two doublets in the δ 6.8 - 7.5 ppm range (typical para-substitution pattern).

    • The 2-amino protons ( NH2​ ) will appear as a broad singlet around δ 7.0 ppm (exchangeable with D2​O ).

    • The methylene protons of the acetic acid moiety will appear as a singlet around δ 3.5 ppm.

References

  • SCBT - Santa Cruz Biotechnology. "[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid." Santa Cruz Biotechnology Product Catalog.
  • Guidechem. "2-[2-amino-4-(4-ethoxyphenyl)-1,3-thiazol-5-yl]acetic acid." Guidechem Chemical Database.
  • Asian Journal of Chemistry. "Synthesis, Antimicrobial and Anthelmintic Activity of 2-Amino-4-phenylthiazole Derivatives of Amino Acids and Peptides." Asianpubs.
  • Chinese Chemical Society. "Synthesis, Anticancer and Antibacterial Activities of Novel 2-Amino-4-phenylthiazole Derivatives Containing Amide Moiety." CCSPublishing.
  • National Institutes of Health (PMC). "An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities." NIH/PMC.

Sources

Exploratory

Preliminary Toxicity Screening of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid: A Technical Guide

Executive Summary & Chemical Context The compound [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid represents a highly functionalized scaffold with significant potential in medicinal chemistry, often explored for a...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Chemical Context

The compound [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid represents a highly functionalized scaffold with significant potential in medicinal chemistry, often explored for anti-inflammatory, antimicrobial, or metabolic indications. However, from a toxicological perspective, its structure presents specific liabilities. The presence of the thiazole ring and the exocyclic 2-amino group are known structural alerts. Cytochrome P450 (CYP) enzymes can bioactivate thiazoles into electrophilic epoxides or S-oxides, which covalently bind to cellular macromolecules, leading to idiosyncratic drug-induced liver injury (DILI)[1].

As a Senior Application Scientist, my objective in this guide is to outline a self-validating, tiered in vitro and in vivo screening cascade. This protocol does not merely list steps; it establishes the mechanistic causality behind each assay to ensure that drug development professionals can confidently de-risk this compound before committing to costly mammalian safety pharmacology.

Phase 1: Baseline Cytotoxicity & Mitochondrial Health

Before assessing metabolite-driven toxicity, we must establish the intrinsic cytotoxicity of the parent compound. We utilize the HepG2 human liver carcinoma cell line. While HepG2 cells have lower basal CYP expression than primary human hepatocytes, they provide a highly reproducible, scalable system for detecting direct mitochondrial impairment and basal cytotoxicity.

Protocol: ATP-Depletion Assay (CellTiter-Glo)

Causality: We prioritize ATP luminescence over traditional membrane-leakage assays (like LDH release) because mitochondrial dysfunction often precedes loss of membrane integrity. A drop in ATP is the most sensitive early indicator of cellular stress.

Step-by-Step Methodology:

  • Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well opaque white plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO₂ to allow adherence.

  • Compound Preparation: Dissolve[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid in 100% DMSO to create a 10 mM stock. Perform serial dilutions in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Critical: Ensure final DMSO concentration does not exceed 0.5% (v/v) to prevent solvent-induced toxicity.

  • Exposure: Aspirate media and apply the compound dilutions. Include a vehicle control (0.5% DMSO) and a positive control (e.g., 50 µM Chlorpromazine). Incubate for 48 hours.

  • Detection: Equilibrate plates to room temperature for 30 minutes. Add an equal volume of CellTiter-Glo® reagent to each well. Shake for 2 minutes to induce cell lysis, then incubate for 10 minutes to stabilize the luminescent signal.

  • Quantification: Read luminescence using a microplate reader. Calculate the IC₅₀ using non-linear regression.

Phase 2: Reactive Metabolite Profiling (GSH Trapping)

Because the thiazole core can undergo CYP-mediated epoxidation[1], we must actively search for transient, highly electrophilic reactive metabolites (RMs).

Protocol: Human Liver Microsome (HLM) GSH Trapping

Causality: RMs are too short-lived to detect directly. By supplementing the assay with Glutathione (GSH)—a highly nucleophilic tripeptide—we provide a "trap." If the thiazole ring is oxidized to an epoxide, GSH will rapidly attack it via Michael addition, forming a stable, detectable adduct.

Step-by-Step Methodology:

  • Incubation Mixture: In a 1.5 mL tube, combine Human Liver Microsomes (1 mg/mL final protein concentration), 5 mM GSH, and 10 µM of the test compound in 100 mM potassium phosphate buffer (pH 7.4).

  • Activation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding 1 mM NADPH. Causality: NADPH is the essential electron donor for CYP450 catalytic cycles; without it, phase I oxidation cannot occur.

  • Reaction & Quenching: Incubate for 60 minutes at 37°C. Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.

  • Centrifugation: Centrifuge at 14,000 × g for 15 minutes at 4°C to precipitate denatured microsomal proteins.

  • LC-MS/MS Analysis: Analyze the supernatant using a high-resolution mass spectrometer (e.g., Q-TOF). Perform a neutral loss scan for 129 Da (characteristic of the γ -glutamyl moiety cleavage) to specifically identify GSH-compound adducts[1].

Phase 3: Genotoxicity Screening (OECD 471)

The presence of the exocyclic amine necessitates rigorous genotoxicity screening to rule out DNA intercalation or mutation. We adhere strictly to the OECD 471 Bacterial Reverse Mutation Test (Ames Test) [2].

Protocol: Miniaturized Fluctuation Ames Test

Causality: We use histidine-dependent Salmonella typhimurium strains (e.g., TA98 for frameshifts, TA100 for base-pair substitutions). If the compound is mutagenic, it will cause a reverse mutation, allowing the bacteria to synthesize histidine and grow. We perform this with and without S9 fraction (rat liver extract) because the parent compound might be benign, while its CYP-generated metabolites could be highly mutagenic[2].

Step-by-Step Methodology:

  • Strain Preparation: Grow S. typhimurium strains (TA98, TA100, TA1535, TA1537) overnight in nutrient broth until they reach an OD₆₀₀ of ~1.0.

  • Pre-incubation: In a 24-well plate, mix the bacterial culture, the test compound (at 5 concentrations up to 5000 µ g/plate ), and either phosphate buffer (for -S9) or S9 mix (for +S9). Incubate at 37°C for 20 minutes.

  • Plating: Add molten top agar (containing trace histidine to allow initial divisions necessary for mutation fixation) to the mixture and pour onto minimal glucose agar plates.

  • Incubation & Scoring: Incubate plates at 37°C for 48–72 hours. Count the number of revertant colonies. A reproducible, dose-dependent increase in colonies (typically 2-fold over vehicle control) indicates a positive mutagenic liability[2].

Phase 4: In Vivo Acute Toxicity (Zebrafish FET - OECD 236)

To bridge the gap between cellular assays and mammalian models, we utilize the Fish Embryo Acute Toxicity (FET) Test [3].

Causality: Zebrafish embryos develop rapidly and are optically transparent. This allows us to visually assess apical endpoints (cardiotoxicity, teratogenicity, necrosis) in a whole, living vertebrate system without the ethical and financial burden of early rodent testing[3].

Protocol: Zebrafish Embryo Assay
  • Egg Collection: Collect newly fertilized eggs from wild-type Danio rerio. Select healthy embryos at the 4- to 128-cell stage using a stereomicroscope.

  • Exposure: Place one embryo per well in a 24-well plate containing 2 mL of the test compound diluted in standard E3 medium. Test 5 concentrations alongside a negative (E3 medium) and positive (4.0 mg/L 3,4-dichloroaniline) control[3].

  • Incubation: Maintain plates at 26 ± 1°C under a 14h light/10h dark cycle.

  • Apical Observations: At 24, 48, 72, and 96 hours post-fertilization (hpf), observe embryos under a microscope for four lethal endpoints:

    • Coagulation of the embryo.

    • Lack of somite formation.

    • Non-detachment of the tail-bud.

    • Lack of heartbeat[3].

  • Data Analysis: Calculate the LC₅₀ based on the mortality curve at 96 hpf.

Quantitative Data Summary & Acceptance Criteria

To ensure a self-validating workflow, all experimental data must be measured against strict Go/No-Go thresholds.

Assay / PhaseTarget EndpointWarning Threshold (Flag)No-Go Threshold (Termination)
Phase 1: Cytotoxicity HepG2 IC₅₀ (ATP depletion)IC₅₀ < 50 µMIC₅₀ < 10 µM
Phase 2: RM Trapping GSH Adduct FormationTrace adducts detectedHigh adduct peak area (>10% of parent)
Phase 3: Ames Test Revertant Colonies (±S9)1.5x increase over control 2.0x dose-dependent increase
Phase 4: Zebrafish FET 96h LC₅₀ & TeratogenicityLC₅₀ < 100 µMLC₅₀ < 10 µM or severe malformations

Toxicity Screening Workflow Visualization

Below is the logical decision tree governing the screening cascade for [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

ToxicityScreening Start Compound: [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid Phase1 Phase 1: Cytotoxicity (HepG2 / CellTiter-Glo) Start->Phase1 Decision1 IC50 > 10 µM? Phase1->Decision1 Phase2 Phase 2: Reactive Metabolites (HLM + GSH Trapping) Decision2 GSH Adducts Detected? Phase2->Decision2 Phase3 Phase 3: Genotoxicity (Ames Test - OECD 471) Decision3 Mutagenic (±S9)? Phase3->Decision3 Phase4 Phase 4: In Vivo Screening (Zebrafish FET - OECD 236) Lead Advance to Mammalian In Vivo Studies Phase4->Lead LC50 > 100 µM Stop Structural Optimization Required Phase4->Stop Teratogenic / Lethal Decision1->Phase2 Yes Decision1->Stop No Decision2->Phase3 No / Low Decision2->Stop High Adducts Decision3->Phase4 Negative Decision3->Stop Positive

Decision-tree workflow for the preliminary toxicity screening cascade of the thiazole derivative.

References

  • Test No. 236: Fish Embryo Acute Toxicity (FET) Test. OECD Guidelines for the Testing of Chemicals.[Link]

  • AMES Test (OECD 471) - Biocompatibility Analyses. TTS Laboratuvar Hizmetleri.[Link]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications.[Link]

Sources

Foundational

Pharmacokinetics of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic Acid in Early Drug Discovery: A Predictive and Experimental Framework

Executive Summary In early drug discovery, the transition from a chemical hit to a viable lead compound hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. [2-Ami...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In early drug discovery, the transition from a chemical hit to a viable lead compound hinges on a rigorous understanding of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid (hereafter referred to as AEPTA ) presents a fascinating case study in structural pharmacokinetics. Featuring a 2-aminothiazole core, a lipophilic ethoxyphenyl substituent, and an ionizable acetic acid moiety, AEPTA possesses a distinct set of physicochemical properties that directly dictate its pharmacokinetic behavior.

This technical whitepaper provides an in-depth, causality-driven guide to predicting, evaluating, and validating the pharmacokinetic profile of AEPTA. By dissecting its structural liabilities, we establish a rational framework for in vitro and in vivo testing designed to de-risk the compound for preclinical advancement.

Structural Pharmacokinetics & Liability Prediction

The fundamental tenet of early ADME profiling is that molecular structure dictates metabolic fate. For AEPTA, three distinct structural domains drive its pharmacokinetic behavior:

The 2-Aminothiazole (ATZ) Core: Mitigated Toxicity

The 2-aminothiazole ring is a privileged scaffold in medicinal chemistry, yet it is frequently flagged as a toxicophore due to its susceptibility to CYP450-mediated bioactivation[1]. Unsubstituted or mono-substituted ATZ rings often undergo epoxidation at the C4-C5 double bond, generating highly electrophilic reactive metabolites (epoxides or oxaziridines) that covalently bind to cellular macromolecules, leading to idiosyncratic toxicity[2][3].

Mechanistic Causality: In the case of AEPTA, the C4 position is occupied by a bulky 4-ethoxyphenyl group, and the C5 position features an acetic acid moiety. This di-substitution sterically and electronically hinders the approach of the CYP perferryl oxygen to the C4-C5 bond. Consequently, the classic epoxidation pathway is blocked, and metabolism is forced toward safer, non-toxic intermediates[4].

The 4-Ethoxyphenyl Moiety: Vulnerability to O-Dealkylation

The primary Phase I metabolic liability of AEPTA is the ethoxy ether. Cytochrome P450 enzymes (predominantly CYP2D6, CYP3A4, and CYP1A2) rapidly catalyze the O-dealkylation of aromatic ethers[5][6].

Mechanistic Causality: This reaction proceeds via a two-step hydrogen atom transfer (HAT) and oxygen rebound mechanism[5][6]. The CYP enzyme abstracts a hydrogen atom from the methylene carbon adjacent to the ether oxygen, forming a neutral carbon radical[5]. Hydroxyl recombination follows, yielding an unstable hemiacetal intermediate[5]. This hemiacetal spontaneously dissociates into a stable phenol metabolite and acetaldehyde[5]. This rapid clearance pathway necessitates rigorous in vitro microsomal stability testing.

The Acetic Acid Moiety: Permeability and Phase II Risks

With a predicted pKa of approximately 4.5, the acetic acid group will be >99% ionized at physiological pH (7.4).

  • Absorption: While the ionized state guarantees excellent aqueous solubility, it severely restricts passive transcellular permeability across lipid bilayers. Oral absorption will likely depend on active uptake via Organic Anion Transporting Polypeptides (OATPs).

  • Metabolism: Carboxylic acids are prime substrates for UDP-glucuronosyltransferases (UGTs). The formation of an acyl glucuronide is a potential liability, as these metabolites can undergo intramolecular acyl migration and covalently bind to plasma proteins.

MetabolicPathway Parent [2-Amino-4-(4-ethoxy-phenyl) -thiazol-5-yl]-acetic acid O_Dealkylation CYP450 O-Dealkylation (HAT Mechanism) Parent->O_Dealkylation Major Pathway Glucuronidation UGT Enzymes (Phase II) Parent->Glucuronidation Minor Pathway Epoxidation C4-C5 Epoxidation (Blocked by Substituents) Parent->Epoxidation Sterically Hindered PhenolMetabolite Phenol Metabolite + Acetaldehyde O_Dealkylation->PhenolMetabolite AcylGlucuronide Acyl Glucuronide (Potential Liability) Glucuronidation->AcylGlucuronide

Predicted metabolic pathways of AEPTA highlighting major, minor, and sterically blocked routes.

In Vitro ADME Profiling Strategy

To validate the structural predictions, the following self-validating experimental protocols must be executed.

Protocol 1: Caco-2 Bidirectional Permeability Assay

Purpose: To determine if the ionized acetic acid moiety prevents absorption, and to identify potential active efflux (e.g., P-gp/BCRP) or uptake. Self-Validating Controls: Lucifer Yellow (monolayer integrity), Atenolol (low permeability control), Propranolol (high permeability control), and Digoxin (P-gp efflux substrate).

  • Cell Culture: Seed Caco-2 cells on polycarbonate filter inserts (0.4 µm pore size) in 24-well transwell plates. Culture for 21 days until the Transepithelial Electrical Resistance (TEER) exceeds 250 Ω·cm².

  • Preparation: Prepare AEPTA at 10 µM in HBSS buffer (pH 7.4). Add 1% DMSO to ensure complete dissolution.

  • Dosing (Apical to Basolateral - A>B): Add 300 µL of AEPTA solution to the apical chamber. Add 1000 µL of blank HBSS to the basolateral chamber.

  • Dosing (Basolateral to Apical - B>A): Add 1000 µL of AEPTA solution to the basolateral chamber. Add 300 µL of blank HBSS to the apical chamber.

  • Incubation: Incubate at 37°C, 5% CO₂ on an orbital shaker (100 rpm) for 120 minutes.

  • Sampling & Analysis: Extract 50 µL aliquots from the receiver chambers at 0, 60, and 120 minutes. Quench with ice-cold acetonitrile containing an internal standard. Analyze via LC-MS/MS to calculate the apparent permeability ( Papp​ ) and Efflux Ratio ( ER=Papp​(B>A)/Papp​(A>B) ).

Protocol 2: Microsomal Stability and Reactive Metabolite Trapping

Purpose: To quantify the rate of O-dealkylation and definitively rule out the formation of reactive ATZ epoxides. Self-Validating Controls: Minus-NADPH (rules out chemical instability), Diclofenac (CYP2C9 positive control), and Verapamil (CYP3A4 positive control).

  • Reaction Mixture: In a 96-well plate, combine Human Liver Microsomes (HLM) at 0.5 mg/mL protein concentration, 100 mM potassium phosphate buffer (pH 7.4), 3.3 mM MgCl₂, and 5 mM Glutathione (GSH - to trap any unexpected electrophilic metabolites).

  • Equilibration: Add AEPTA to a final concentration of 1 µM. Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM.

  • Time-Course Sampling: At 0, 5, 15, 30, and 60 minutes, transfer 50 µL of the reaction mixture into 150 µL of ice-cold quench solution (acetonitrile with internal standard).

  • Centrifugation & LC-MS/MS: Centrifuge at 4000 rpm for 15 minutes to precipitate proteins. Analyze the supernatant via LC-MS/MS. Calculate intrinsic clearance ( CLint​ ) from the half-life of parent compound depletion. Scan for GSH-adducts (neutral loss of 129 Da) to confirm the absence of reactive epoxides.

Quantitative Data Presentation

Based on the structural analysis and typical behavior of 2-aminothiazole-5-acetic acids, the following table summarizes the predicted parameters for AEPTA against the target thresholds required for advancing a compound to in vivo efficacy models.

Pharmacokinetic ParameterPredicted Value for AEPTATarget for Lead AdvancementRationale / Causality
Aqueous Solubility (pH 7.4) > 500 µg/mL> 100 µg/mLHigh solubility driven by the ionization of the acetic acid moiety (pKa ~4.5).
Caco-2 Papp​ (A>B) < 2.0 x 10⁻⁶ cm/s> 10.0 x 10⁻⁶ cm/sIonized acid restricts passive diffusion; compound will likely exhibit poor oral absorption unless actively transported.
HLM Intrinsic Clearance High (> 50 µL/min/mg)< 20 µL/min/mgRapid clearance expected due to vulnerability of the 4-ethoxyphenyl group to CYP-mediated O-dealkylation.
Reactive Metabolites (GSH) NegativeNegativeC4/C5 di-substitution sterically blocks the toxic C4-C5 epoxidation pathway typical of unsubstituted ATZ rings.
Oral Bioavailability (%F) Low (< 15%)> 30%Combination of poor passive permeability and high first-pass hepatic metabolism (O-dealkylation).

In Vivo Pharmacokinetic Workflow

If AEPTA demonstrates acceptable in vitro stability (or if structural analogs are synthesized to block the O-dealkylation site, e.g., by replacing the ethoxy group with a trifluoromethoxy group), the compound progresses to in vivo rodent PK testing.

PKWorkflow Hit Compound Synthesis InVitro In Vitro ADME (Caco-2, HLM) Hit->InVitro MetID Metabolite ID (LC-MS/MS) InVitro->MetID InVivo In Vivo PK (Rodent IV/PO) InVitro->InVivo MetID->InVivo Decision Lead Optimization InVivo->Decision

Standard early discovery workflow transitioning from in vitro profiling to in vivo PK validation.

Rodent IV/PO Study Design:

  • Intravenous (IV) Arm: 1-2 mg/kg administered via tail vein injection in a high-aqueous vehicle (e.g., PBS with 5% Tween-80, leveraging the compound's high solubility). This establishes systemic Clearance (CL) and Volume of Distribution (Vd). Given the high plasma protein binding of carboxylic acids, Vd is expected to be low (restricted to extracellular fluid).

  • Oral (PO) Arm: 5-10 mg/kg administered via oral gavage. Serial blood sampling (0.25, 0.5, 1, 2, 4, 8, 24 hours) via the saphenous vein. The Area Under the Curve ( AUCPO​ ) is compared to AUCIV​ to calculate absolute bioavailability ( F ).

References

  • Cytochrome P450 Mechanism: O-dealkylation. University of Washington. Available at:[Link][5]

  • Biodegradation of Cosmetics Products: A Computational Study of Cytochrome P450 Metabolism of Phthalates. MDPI. Available at:[Link][6]

  • Reactive Metabolites from Thiazole-containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. Forschungszentrum Jülich. Available at:[Link][2]

  • Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity. ACS Publications. Available at:[Link][3]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? PubMed (NIH). Available at:[Link][1]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? ResearchGate. Available at:[Link][4]

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid

Title : Step-by-Step Synthesis Protocol for[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid 1. Introduction & Mechanistic Overview [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid is a highly functionalized 2...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Step-by-Step Synthesis Protocol for[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid

1. Introduction & Mechanistic Overview [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid is a highly functionalized 2-aminothiazole derivative. The 2-aminothiazole scaffold is a privileged pharmacophore in drug discovery, frequently utilized in the development of antimicrobial, anti-inflammatory, and kinase-inhibiting agents[1]. This application note details a robust, three-step linear synthesis to construct this molecule from commercially available starting materials.

The synthesis relies on three foundational organic transformations:

  • Friedel-Crafts Succinoylation: Regioselective acylation of phenetole to establish the 4-aryl-4-oxobutanoic acid backbone[2].

  • α -Bromination: Electrophilic halogenation at the α -carbon of the ketone to provide the necessary leaving group for cyclization.

  • Hantzsch Thiazole Synthesis: A convergent bimolecular condensation with thiourea that simultaneously forms the aromatic thiazole ring and introduces the 2-amino group[1].

2. Synthetic Workflow Diagram

SynthesisWorkflow Phenetole Phenetole + Succinic Anhydride Step1 Step 1: Friedel-Crafts Acylation (AlCl3) Phenetole->Step1 Int1 4-(4-Ethoxyphenyl)- 4-oxobutanoic acid Step1->Int1 Step2 Step 2: α-Bromination (Br2, AcOH) Int1->Step2 Int2 3-Bromo-4-(4-ethoxyphenyl)- 4-oxobutanoic acid Step2->Int2 Step3 Step 3: Hantzsch Synthesis (Thiourea, EtOH, Reflux) Int2->Step3 Product [2-Amino-4-(4-ethoxy-phenyl)- thiazol-5-yl]-acetic acid Step3->Product

Figure 1: Three-step synthetic workflow for[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

3. Step-by-Step Experimental Protocols

Step 1: Synthesis of 4-(4-ethoxyphenyl)-4-oxobutanoic acid Causality & Rationale: The reaction utilizes a Friedel-Crafts acylation[2]. Aluminum chloride ( AlCl3​ ) acts as a strong Lewis acid to coordinate with succinic anhydride, generating a highly electrophilic acylium ion[2]. The ethoxy group on phenetole is strongly electron-donating through resonance, activating the aromatic ring. Due to the steric bulk of the ethoxy group and the incoming electrophile, electrophilic aromatic substitution occurs almost exclusively at the para position. Because the resulting ketone forms a stable complex with AlCl3​ , more than two equivalents of the Lewis acid are required to drive the reaction to completion[2].

Protocol:

  • Charge a dry, 500 mL three-necked round-bottom flask with phenetole (12.2 g, 100 mmol), succinic anhydride (10.5 g, 105 mmol), and anhydrous dichloromethane (DCM) (150 mL) under a nitrogen atmosphere.

  • Cool the mixture to 0 °C using an ice-water bath.

  • Add anhydrous AlCl3​ (29.3 g, 220 mmol) portion-wise over 30 minutes, maintaining the internal temperature below 5 °C to prevent uncontrolled exothermic reactions and side-product formation.

  • Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours.

  • Validation Check: Monitor by TLC (Hexanes:EtOAc 1:1). The phenetole spot should disappear.

  • Carefully quench the reaction by pouring the mixture over crushed ice (200 g) containing concentrated HCl (20 mL) to break the aluminum-ketone complex[2].

  • Extract the aqueous layer with DCM (2 x 100 mL). Combine the organic layers, wash with brine, and dry over anhydrous Na2​SO4​ .

  • Concentrate under reduced pressure and recrystallize the crude solid from ethanol/water to yield pure 4-(4-ethoxyphenyl)-4-oxobutanoic acid.

Step 2: Synthesis of 3-bromo-4-(4-ethoxyphenyl)-4-oxobutanoic acid Causality & Rationale: The α -bromination of the ketone is driven by acid-catalyzed enolization. Glacial acetic acid serves as both the solvent and the acid catalyst. The enol nucleophilically attacks the bromine molecule. Bromination occurs selectively at the C3 methylene position (rather than the aromatic ring) because the ketone directs enolization to the adjacent aliphatic carbon, and the electron-withdrawing nature of the newly added bromine prevents over-bromination under controlled stoichiometric conditions.

Protocol:

  • Dissolve 4-(4-ethoxyphenyl)-4-oxobutanoic acid (17.8 g, 80 mmol) in glacial acetic acid (100 mL) in a 250 mL round-bottom flask equipped with an addition funnel.

  • Warm the solution slightly to 40 °C to ensure complete dissolution.

  • Add a single drop of 48% aqueous HBr to initiate enolization.

  • Dissolve bromine (12.8 g, 4.1 mL, 80 mmol) in glacial acetic acid (20 mL). Add this solution dropwise via the addition funnel over 1 hour.

  • Validation Check: The reaction is self-indicating; the red-brown color of bromine will rapidly discharge as it reacts with the enol. Wait for the color to fade before adding the next drop.

  • After complete addition, stir for an additional 1 hour at room temperature.

  • Pour the mixture into ice-cold water (300 mL) to precipitate the brominated product.

  • Filter the solid, wash thoroughly with cold water to remove residual acetic acid, and dry under vacuum to afford 3-bromo-4-(4-ethoxyphenyl)-4-oxobutanoic acid.

Step 3: Hantzsch Thiazole Condensation Causality & Rationale: The Hantzsch synthesis is a bimolecular condensation[1]. Thiourea acts as a dinucleophile. First, the highly nucleophilic sulfur atom of thiourea attacks the α -carbon of the bromo-acid via an SN​2 mechanism, displacing the bromide ion[1]. Subsequently, one of the nitrogen atoms of the thiourea moiety attacks the ketone carbonyl carbon, forming a cyclic hydroxythiazoline intermediate[1]. Under refluxing conditions, this intermediate undergoes rapid dehydration to yield the thermodynamically stable, aromatic 2-aminothiazole system[1].

Protocol:

  • Suspend 3-bromo-4-(4-ethoxyphenyl)-4-oxobutanoic acid (15.1 g, 50 mmol) and thiourea (3.8 g, 50 mmol) in absolute ethanol (100 mL) in a 250 mL round-bottom flask.

  • Attach a reflux condenser and heat the mixture to reflux (approx. 78 °C) for 4 hours. The solids will dissolve as the reaction progresses, often followed by the precipitation of the thiazole hydrobromide salt.

  • Cool the reaction mixture to room temperature.

  • Validation Check: LC-MS should indicate the disappearance of the bromo-acid mass and the appearance of the target product mass ( [M+H]+=279 ).

  • Concentrate the solvent to half its volume and pour into ice water (150 mL).

  • Neutralize the solution to pH 7 by adding saturated aqueous sodium acetate or 10% ammonium hydroxide. This converts the hydrobromide salt to the free base, causing it to precipitate.

  • Filter the precipitate, wash with cold water, and recrystallize from ethanol to yield pure[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

4. Quantitative Data Summary The following table summarizes the stoichiometric requirements and expected yields for a standard 100 mmol scale-up operation.

StepReagent / IntermediateMW ( g/mol )EquivalentsAmountExpected Yield (%)
1 Phenetole122.171.0012.2 g-
1 Succinic Anhydride100.071.0510.5 g-
1 Aluminum Chloride ( AlCl3​ )133.342.2029.3 g-
1 4-(4-Ethoxyphenyl)-4-oxobutanoic acid 222.24 - 17.8 g 80%
2 4-(4-Ethoxyphenyl)-4-oxobutanoic acid222.241.0017.8 g-
2 Bromine ( Br2​ )159.801.0012.8 g-
2 3-Bromo-4-(4-ethoxyphenyl)-4-oxobutanoic acid 301.13 - 15.1 g 63% (Overall)
3 3-Bromo-4-(4-ethoxyphenyl)-4-oxobutanoic acid301.131.0015.1 g-
3 Thiourea76.121.003.8 g-
3 [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid 278.33 - 11.8 g 53% (Overall)

5. Analytical Characterization & Validation To ensure the integrity of the self-validating system, the final product must be characterized against the following expected parameters:

  • LC-MS: Expected [M+H]+ at m/z 279.1.

  • 1 H NMR (DMSO- d6​ , 400 MHz):

    • δ 12.30 (br s, 1H, -COOH)

    • δ 7.45 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 6.95 (d, J=8.8 Hz, 2H, Ar-H)

    • δ 6.80 (br s, 2H, -NH 2​ , exchanges with D 2​ O)

    • δ 4.05 (q, J=7.0 Hz, 2H, -OCH 2​ -)

    • δ 3.60 (s, 2H, -CH 2​ -COOH)

    • δ 1.35 (t, J=7.0 Hz, 3H, -CH 3​ )

6. References

  • Title: Friedel–Crafts reaction Source: Wikipedia, The Free Encyclopedia URL: [Link]

  • Title: An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives Source: PMC, National Center for Biotechnology Information URL: [Link]

Application

Application Note: Preparation and Handling of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid Stock Solutions for In Vitro Cell Assays

Introduction & Physicochemical Profiling In preclinical drug discovery and in vitro pharmacology, the accurate preparation of small molecule stock solutions is the foundational step that dictates assay reproducibility. [...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Physicochemical Profiling

In preclinical drug discovery and in vitro pharmacology, the accurate preparation of small molecule stock solutions is the foundational step that dictates assay reproducibility. [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid (CAS: 1019111-18-2) is a specialized building block and screening compound characterized by a unique amphoteric profile.

Understanding the causality between the molecule's structure and its physical behavior is critical. The molecule features a highly lipophilic 4-ethoxyphenyl group and a planar thiazole core, which drive hydrophobic collapse and create high crystal lattice energy. Conversely, it possesses a weakly basic 2-amino group and a weakly acidic acetic acid moiety (predicted pKa ~4.5). While the carboxylic acid allows the molecule to exist as a water-soluble carboxylate anion at physiological pH (7.4), attempting to dissolve the dry powder directly into aqueous biological buffers results in incomplete solubilization.

To bypass the activation energy of the crystal lattice without prematurely ionizing the compound, 100% anhydrous Dimethyl Sulfoxide (DMSO) must be used as the primary solvent. DMSO's polar aprotic nature fully solvates the hydrophobic scaffold, ensuring a homogenous, exact molarity stock.

Quantitative Data: Compound Specifications

Table 1: Physicochemical Properties & Solubilization Metrics

PropertyValue / Specification
Chemical Name [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid
CAS Registry Number 1019111-18-2
Molecular Formula C₁₃H₁₄N₂O₃S
Molecular Weight 278.33 g/mol
Primary Solvent 100% Anhydrous DMSO (LC-MS Grade, ≥99.9%)
Predicted Ionization (pH 7.4) Anionic (Carboxylate)
Maximum Recommended in vitro DMSO ≤ 0.1% (v/v) final concentration

Experimental Methodology: 10 mM Master Stock Preparation

To establish a self-validating system, the preparation protocol must eliminate environmental variables (like moisture) that could degrade the acetic acid moiety via hydrolysis or alter the final concentration.

Step-by-Step Protocol
  • Equilibration: Remove the lyophilized compound vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial introduces atmospheric condensation, which degrades the compound and artificially inflates the powder's mass during weighing.

  • Weighing: Using a calibrated microbalance, weigh the desired mass of the compound into a sterile, amber glass vial. Causality: Amber glass protects the light-sensitive thiazole ring from UV-induced photo-oxidation.

  • Primary Solubilization: Add the exact volume of room-temperature, anhydrous DMSO required to achieve a 10 mM concentration (See Table 2).

  • Dissolution: Vortex the vial gently for 60 seconds. If microscopic particulate matter remains, sonicate the vial in a room-temperature water bath for 5 minutes.

  • Aliquoting & Storage: Aliquot the 10 mM stock into single-use volumes (e.g., 50 µL) in low-bind microcentrifuge tubes. Purge the headspace of each tube with argon or nitrogen gas before sealing to displace oxygen. Store immediately at -80°C.

Table 2: 10 mM Stock Preparation Matrix (MW = 278.33 g/mol )

Target Volume of 10 mM StockMass of Compound Required
1.00 mL2.78 mg
2.50 mL6.96 mg
5.00 mL13.92 mg
10.00 mL27.83 mg

Dilution Strategy: Mitigating the "DMSO Crash"

The universal standard for in vitro cell assays dictates that the final concentration of DMSO must not exceed 0.1% (v/v) to prevent solvent-induced cytotoxicity, membrane permeabilization, and off-target transcriptomic shifts . Furthermore, primary cells and sensitive stem cell lines may exhibit toxicity at DMSO concentrations as low as 0.5%, reinforcing the absolute necessity of the 0.1% threshold .

A common failure point in cell assays is the "DMSO crash." Directly spiking a highly concentrated DMSO stock into an aqueous assay well creates localized regions of supersaturation. As the DMSO rapidly diffuses into the water, the hydrophobic ethoxyphenyl-thiazole scaffold is stripped of its solvent shell before it can thermodynamically equilibrate, leading to micro-precipitation.

To prevent this, we employ a stepwise intermediate dilution strategy .

Step-by-Step Dilution Protocol
  • Thaw: Thaw a single 50 µL aliquot of the 10 mM stock at room temperature. Never re-freeze the aliquot, as freeze-thaw cycles precipitate the compound and degrade the thiazole core.

  • Serial Dilution (Organic Phase): Perform all required serial dilutions (e.g., generating 1 mM, 100 µM stocks) in 100% anhydrous DMSO. Causality: This maintains the compound in its fully solvated state across the entire concentration gradient.

  • Intermediate Aqueous Spike: Dilute the DMSO stocks 1:100 into pre-warmed (37°C) assay media (e.g., DMEM or RPMI). This creates a 10x Intermediate Solution containing exactly 1% DMSO.

  • Final Assay Transfer: Immediately transfer 10 µL of the 10x intermediate solution into 90 µL of cultured cells within the 96-well plate.

Table 3: Serial Dilution Matrix (Targeting ≤0.1% Final DMSO)

Dilution PhaseActionDMSO % (v/v)Compound Conc.
1. Master Stock 10 mM Stock in 100% DMSO100%10 mM
2. Serial Stock Dilute 1:10 in 100% DMSO100%1 mM
3. Intermediate Dilute 1:100 in pre-warmed Media1%10 µM (10x)
4. Final Assay Dilute 1:10 directly into Assay Well0.1% 1 µM (1x)

Self-Validating QC Step: To ensure the compound has not precipitated during the final transfer, measure the absorbance of the final assay plate at 600 nm prior to adding cells. An elevated optical density (OD) compared to a vehicle control indicates light scattering from micro-precipitates, which invalidates that concentration point .

Experimental Workflow Visualization

Workflow Powder Solid Compound [2-Amino-4-(4-ethoxy-phenyl) -thiazol-5-yl]-acetic acid (MW: 278.33 g/mol) Solvent Add Anhydrous DMSO (LC-MS Grade, ≥99.9%) Powder->Solvent Stock 10 mM Master Stock Vortex & Sonicate (5 min) Solvent->Stock Storage Aliquot & Store at -80°C (Argon Purged) Stock->Storage Serial Serial Dilution in 100% DMSO Storage->Serial Thaw single aliquot (No freeze-thaw) Intermediate Intermediate Spike (1:100) in Pre-warmed Media (37°C) [1% DMSO] Serial->Intermediate Prevents 'DMSO crash' Assay Final Assay Plate (1:10) Final Conc: 1x Final DMSO: 0.1% (v/v) Intermediate->Assay Maintains cell viability

Workflow for the preparation, storage, and dilution of thiazole-based compound stock solutions.

References

  • Cell Viability Assays - Assay Guidance Manual National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]

  • From what concentration of DMSO is harmful to cell in vivo and vitro? ResearchGate Scientific Discussion Forum. URL:[Link]

  • HTS Assay Validation - Assay Guidance Manual National Center for Biotechnology Information (NCBI) Bookshelf. URL:[Link]

Method

Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for the Analysis of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid

Abstract This application note provides a detailed, science-driven protocol for the development and validation of a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for t...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note provides a detailed, science-driven protocol for the development and validation of a robust stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid. This document is intended for researchers, scientists, and drug development professionals engaged in the analysis of pharmaceutical compounds. The narrative follows a logical progression from initial compound characterization to full method validation, emphasizing the scientific rationale behind each experimental choice, in accordance with International Council for Harmonisation (ICH) and United States Pharmacopeia (USP) guidelines.[1][2]

Introduction: The Analytical Challenge

[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid is a thiazole derivative with structural features, including an amino group and a carboxylic acid, that suggest its potential significance in medicinal chemistry.[3] The presence of both acidic and basic functionalities, along with a moderately non-polar core, presents a unique challenge for developing a specific, accurate, and robust HPLC method. Such a method is critical for purity assessment, stability studies, and quality control throughout the drug development lifecycle.

This guide eschews a rigid template, instead adopting a holistic approach that mirrors the real-world workflow of a senior application scientist. We will begin by elucidating the critical physicochemical properties of the analyte, which form the bedrock of our method development strategy.

Pre-Method Development: Characterization of the Analyte

A thorough understanding of the analyte's physicochemical properties is paramount for efficient and effective HPLC method development. The following experimental protocols outline the initial steps to characterize [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

Protocol: Preliminary Solubility Assessment

Objective: To determine the solubility of the analyte in various solvents to inform the selection of a suitable sample diluent.

Methodology:

  • Weigh approximately 1 mg of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid into separate 1.5 mL microcentrifuge tubes.

  • To each tube, add 1 mL of a different solvent (e.g., water, methanol, acetonitrile, ethanol, and mixtures thereof).

  • Vortex each tube for 1 minute.

  • Visually inspect for complete dissolution. If the solid remains, sonicate for 5 minutes and re-inspect.

  • Record the solubility as "freely soluble," "sparingly soluble," or "insoluble" for each solvent.

Rationale: The choice of diluent is critical to ensure sample integrity and compatibility with the mobile phase. A diluent in which the analyte is freely soluble and which is miscible with the mobile phase will prevent sample precipitation on the column and ensure accurate and reproducible injections.

Protocol: Determination of UV Absorption Maximum (λmax)

Objective: To identify the wavelength of maximum UV absorbance (λmax) for sensitive detection of the analyte.

Methodology:

  • Prepare a dilute solution of the analyte (e.g., 10 µg/mL) in a solvent in which it is freely soluble (determined in Protocol 2.1).

  • Use a UV-Vis spectrophotometer to scan the solution across a wavelength range of 200-400 nm.

  • Identify the wavelength(s) at which maximum absorbance occurs.

Rationale: Selecting the λmax for detection provides the highest sensitivity for the analyte, which is crucial for the accurate quantification of low-level impurities and degradation products.

Estimation of pKa and logP

The pKa (acid dissociation constant) and logP (logarithm of the partition coefficient) are critical parameters that govern the retention behavior of an analyte in reversed-phase HPLC.

  • pKa: The pKa values of the amino and carboxylic acid groups will determine the analyte's charge at a given pH. For optimal peak shape and retention in reversed-phase chromatography, the pH of the mobile phase should be controlled to be at least 2 pH units away from the pKa of the analyte to ensure it is in a single ionic form (either fully ionized or fully unionized).[4]

  • logP: The logP value provides an indication of the analyte's hydrophobicity. A higher logP suggests greater retention on a non-polar stationary phase like C18.

While experimental determination is ideal, several software packages can provide reliable predictions for these values based on the compound's structure.

HPLC Method Development: A Systematic Approach

The following sections detail a systematic workflow for developing a robust RP-HPLC method.

MethodDevelopmentWorkflow cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Column Selection (C18, C8, Phenyl) B Mobile Phase Screening (ACN vs. MeOH, Buffer pH) A->B Evaluate Peak Shape & Retention C Gradient Optimization B->C Select Best Initial Conditions D Flow Rate & Temperature C->D E Buffer Concentration D->E Fine-tune Resolution & Analysis Time F System Suitability E->F Final Method G Specificity & Linearity F->G H Accuracy & Precision G->H I Robustness & Stability H->I

Caption: A systematic workflow for HPLC method development and validation.

Protocol: Initial Column and Mobile Phase Screening

Objective: To identify a suitable stationary phase and mobile phase composition that provides adequate retention and acceptable peak shape for the analyte.

Methodology:

  • Column Selection: Screen a minimum of two columns with different selectivities. A good starting point would be a C18 column and a Phenyl column. The C18 provides general-purpose hydrophobic retention, while the Phenyl column can offer alternative selectivity for aromatic compounds.

  • Mobile Phase A: Prepare aqueous buffers at three different pH levels (e.g., pH 3.0, 5.0, and 7.0) using a suitable buffer salt like phosphate or acetate.

  • Mobile Phase B: Use acetonitrile (ACN) and methanol (MeOH) as the organic modifiers.

  • Initial Gradient: Perform a generic scouting gradient (e.g., 5-95% B in 15 minutes) with each column and mobile phase combination.

  • Evaluation: Assess the chromatograms for peak shape, retention time, and potential peak splitting.

Rationale: This initial screening rapidly identifies the most promising conditions for further optimization. The choice of buffer pH is critical for controlling the ionization of the amino and carboxylic acid groups, thereby influencing retention and peak shape. Acetonitrile and methanol are common organic modifiers with different elution strengths and selectivities.

Protocol: Method Optimization

Objective: To fine-tune the chromatographic parameters to achieve optimal resolution, peak symmetry, and analysis time.

Methodology:

  • Gradient Optimization: Based on the initial screening, select the best column and mobile phase combination. Adjust the gradient slope and duration to improve the separation of the main peak from any impurities.

  • Temperature: Evaluate the effect of column temperature (e.g., 25°C, 30°C, and 35°C) on retention time and peak shape.

  • Flow Rate: Adjust the flow rate to balance analysis time and resolution. A typical starting point is 1.0 mL/min for a 4.6 mm ID column.

  • Buffer Concentration: Optimize the buffer concentration (e.g., 10 mM, 25 mM) to ensure good peak shape and reproducibility.

Rationale: A systematic optimization of these parameters is essential to develop a robust and reliable method. For instance, increasing the temperature can reduce viscosity and improve peak efficiency, but may also affect selectivity.

Method Validation: Ensuring Reliability and Trustworthiness

Once the method is optimized, it must be validated according to ICH guidelines to demonstrate its suitability for its intended purpose.[1]

ValidationParameters Validation Method Validation Specificity Linearity Accuracy Precision Robustness System Suitability Validation:f1->Validation:f0 Validation:f2->Validation:f0 Validation:f3->Validation:f0 Validation:f4->Validation:f0 Validation:f5->Validation:f0 Validation:f6->Validation:f0

Caption: Key parameters for HPLC method validation according to ICH guidelines.

Protocol: System Suitability Testing

Objective: To ensure the chromatographic system is performing adequately before running any samples.

Methodology:

  • Inject a standard solution of the analyte five or six times.

  • Calculate the following parameters:

    • Tailing Factor (T): Should be ≤ 2.0.

    • Theoretical Plates (N): Should be ≥ 2000.

    • Relative Standard Deviation (RSD) of Peak Area and Retention Time: Should be ≤ 2.0%.

Rationale: System suitability is a critical component of method validation and routine analysis, demonstrating that the system is capable of producing reliable results.[5][6]

Protocol: Specificity and Forced Degradation

Objective: To demonstrate that the method is able to unequivocally assess the analyte in the presence of its potential degradation products.

Methodology:

  • Forced Degradation: Subject the analyte to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to induce degradation.

  • Analysis: Analyze the stressed samples using the developed HPLC method with a photodiode array (PDA) detector.

  • Evaluation: Assess the peak purity of the analyte peak to ensure no co-eluting peaks are present. The method should be able to separate the analyte from all degradation products.

Rationale: A stability-indicating method is a regulatory requirement for stability studies and provides confidence that the measured analyte concentration is accurate and not inflated by co-eluting degradants.[7][8]

Data Presentation: Example Validation Parameters

The following tables provide an example of how to present validation data.

Table 1: System Suitability Results

ParameterAcceptance CriteriaObserved Value
Tailing Factor (T)≤ 2.01.2
Theoretical Plates (N)≥ 20008500
%RSD of Peak Area≤ 2.0%0.5%
%RSD of Retention Time≤ 2.0%0.1%

Table 2: Linearity Data

Concentration (µg/mL)Peak Area
112500
563000
10126000
25315000
50632000
Correlation Coefficient (r²) ≥ 0.999

Table 3: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%8.07.998.8%
100%10.010.1101.0%
120%12.011.999.2%

Table 4: Precision (Repeatability) Data

SampleConcentration (µg/mL)
110.05
210.10
39.98
410.02
510.08
69.95
Mean 10.03
%RSD ≤ 2.0%

Conclusion

This application note has detailed a comprehensive and scientifically-grounded approach to the development and validation of a stability-indicating RP-HPLC method for the analysis of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid. By following the systematic workflow presented, from initial analyte characterization to full method validation, researchers can develop a robust and reliable analytical method that meets stringent regulatory requirements. The emphasis on understanding the "why" behind each experimental choice empowers scientists to troubleshoot and adapt this methodology for other challenging analytes.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]

  • Element Lab Solutions. HPLC METHOD TRANSLATION ALLOWABLE CHANGES FROM USP GENERAL CHAPTER <621>. [Link]

  • Waters Corporation. Liquid Chromatographic Gradient Method Allowances Provided by General Chapter, USP <621> Chromatography. [Link]

  • LCGC International. (2023). What the New USP Chapter <621> Guidelines Mean for Your HPLC Analysis. [Link]

  • Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. [Link]

  • Asian Journal of Pharmaceutical Analysis. A Review of HPLC Method Development and Validation as per ICH Guidelines. [Link]

  • ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. [Link]

  • Waters Corporation. Topics in Liquid Chromatography: Part 1. Designing a Reversed-Phase Column for Polar Compound Retention. [Link]

  • LCGC International. HPLC Analysis of Very Polar Compounds in Bioanalysis. [Link]

  • ResearchGate. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique.D.B.Kamkhede. [Link]

  • SIELC Technologies. Separation of Thiazole on Newcrom R1 HPLC column. [Link]

  • AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]

  • PMC. Novel Indole–Thiazole Derivative Containing a p-Nitro Substituent (CS03): Validation of an HPLC-UV Quantification Method. [Link]

  • PMC. Development and validation of a stability indicating RP-HPLC-DAD method for the determination of bromazepam. [Link]

  • ResearchGate. (2025). Chromatographic and electrophoretic determination of thioamides based on thiazole, 1,3,4-thiadiazole, 1,2,4-triazole, and tetrazole. [Link]

Sources

Application

Application Note:[2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl]acetic Acid as a Privileged Building Block in Medicinal Chemistry

Executive Summary The rational design of targeted therapeutics relies heavily on the selection of versatile, biologically relevant molecular scaffolds. [2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl]acetic acid is a highly func...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of targeted therapeutics relies heavily on the selection of versatile, biologically relevant molecular scaffolds. [2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl]acetic acid is a highly functionalized building block that integrates the privileged 2-aminothiazole core with customizable peripheral appendages. This application note provides a comprehensive guide for medicinal chemists and drug development professionals on how to leverage this building block. By detailing its physicochemical profiling, synthetic utility, and application in developing kinase inhibitors and anti-inflammatory agents, this document serves as a foundational protocol for hit-to-lead optimization campaigns.

Structural and Physicochemical Profiling

The pharmacological utility of[2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl]acetic acid stems from its distinct structural domains, each serving a specific role in target engagement and synthetic derivatization. Understanding the causality behind these features is critical for rational drug design:

  • 2-Aminothiazole Core: The 2-aminothiazole moiety is a well-documented privileged scaffold [1]. The nitrogen of the thiazole ring acts as a strong hydrogen bond acceptor, while the exocyclic 2-amino group serves as a hydrogen bond donor. This specific donor-acceptor motif is highly complementary to the hinge region of the ATP-binding pocket in numerous kinases [2].

  • 4-(4-Ethoxyphenyl) Substituent: The inclusion of an aromatic ring at the C4 position provides essential Van der Waals interactions within hydrophobic sub-pockets. The para-ethoxy group enhances lipophilicity while offering a weak hydrogen bond acceptor (the ether oxygen), which can interact with solvent molecules or specific polar residues at the periphery of binding sites. Furthermore, substitution at the C4 and C5 positions prevents metabolic epoxidation of the thiazole ring, mitigating the toxicophore liabilities sometimes associated with unsubstituted thiazoles [5].

  • C5-Acetic Acid Moiety: The acetic acid group provides a critical vector for extending the molecule into solvent-exposed regions or adjacent allosteric pockets. Because the carboxylate is separated from the aromatic core by a methylene bridge, it behaves as an aliphatic acid, making it highly amenable to standard amide coupling techniques without the steric or electronic hindrance typical of direct aryl carboxylic acids.

Application Area 1: ATP-Competitive Kinase Inhibitors

The 2-aminothiazole scaffold is a cornerstone in the development of oncology drugs, most notably the dual Src/Abl kinase inhibitor Dasatinib [1]. When utilizing[2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl]acetic acid, the 2-amino group is typically left underivatized or converted to a urea to anchor the molecule to the kinase hinge region (e.g., Met318 in Src). The C5-acetic acid is then functionalized with various aliphatic or heterocyclic amines to probe the solvent-accessible channel or the DFG-out allosteric pocket[2].

KinaseWorkflow Start Building Block: [2-Amino-4-(4-ethoxyphenyl) thiazol-5-yl]acetic acid Deriv1 C5-Acetic Acid Amidation Start->Deriv1 HATU/DIPEA Deriv2 2-Amino Group Functionalization Start->Deriv2 R-COCl / Pyridine Target1 Solvent-Exposed Region Probing Deriv1->Target1 Target2 Hinge-Binding Optimization Deriv2->Target2 Lead Lead Kinase Inhibitor (e.g., Src/CK2) Target1->Lead Target2->Lead

Figure 1: Workflow for the divergent synthesis of kinase inhibitors using the dual-functional thiazole building block.

Application Area 2: Anti-Inflammatory (COX-2) Modulators

Thiazole-5-acetic acid derivatives are historically significant in the development of Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), exemplified by the drug Fentiazac [4]. The mechanism of action involves the competitive inhibition of Cyclooxygenase (COX) enzymes. The C5-acetic acid mimics the carboxylate of arachidonic acid, forming a critical salt bridge with Arg120 in the COX active site [3]. The bulky 4-(4-ethoxyphenyl) group can be exploited to achieve COX-2 selectivity, as the COX-2 active site features a secondary hydrophobic side pocket (valine substitution for isoleucine at position 523) that accommodates larger substituents better than the more restricted COX-1 active site.

COX2Pathway AA Arachidonic Acid (Membrane Phospholipids) COX2 Cyclooxygenase-2 (COX-2) AA->COX2 Oxygenation PGG2 Prostaglandin G2/H2 (Inflammatory Mediators) COX2->PGG2 Conversion Inhibitor Thiazole-5-acetic acid Derivative Inhibitor->COX2 Competitive Inhibition (Blocks Hydrophobic Channel)

Figure 2: Mechanism of COX-2 inhibition by thiazole-5-acetic acid derivatives in the arachidonic acid cascade.

Synthetic Utility & Detailed Experimental Protocols

The orthogonal reactivity of the 2-amino group and the 5-acetic acid allows for highly controlled, sequential derivatization. However, the 2-amino group of a thiazole is notoriously poorly nucleophilic due to the delocalization of its lone pair into the electron-deficient heteroaromatic ring. Therefore, standard peptide coupling conditions (e.g., EDC/HOBt) that work flawlessly for the C5-acetic acid will typically fail when attempting to acylate the 2-amino position. The protocols below are self-validating systems designed to overcome these specific electronic constraints.

Protocol A: Amide Coupling at the C5-Acetic Acid

Causality: HATU is selected over EDC/HOBt due to its superior kinetics and ability to drive the reaction to completion even with sterically hindered secondary amines. The addition of DIPEA ensures the amine nucleophile is fully deprotonated and reactive.

Reagents:

  • [2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl]acetic acid (1.0 eq)

  • Target Amine (1.2 eq)

  • HATU (1.5 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous DMF (0.1 M concentration)

Step-by-Step Methodology:

  • Activation: Dissolve the thiazole building block in anhydrous DMF under an inert atmosphere (N₂ or Ar). Add DIPEA, followed by HATU. Stir the mixture at room temperature for 15 minutes. Validation check: The solution should turn a distinct yellow color, indicating the formation of the active OAt ester.

  • Coupling: Add the target amine to the activated mixture. Stir at room temperature for 2–4 hours. Monitor reaction progress via LC-MS or TLC (EtOAc/Hexanes).

  • Quenching & Extraction: Dilute the reaction mixture with ethyl acetate (10 volumes) and wash sequentially with saturated aqueous NaHCO₃ (3x), 1M HCl (1x, skip if the amine product is highly basic), and brine (1x).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via flash column chromatography or preparative HPLC to yield the C5-acetamide derivative.

Protocol B: N-Acylation of the 2-Amino Group

Causality: Due to the low nucleophilicity of the 2-aminothiazole, highly reactive electrophiles (acid chlorides) and nucleophilic catalysts (DMAP) are required. Pyridine is used as both a solvent and an acid scavenger to drive the equilibrium forward.

Reagents:

  • [2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl]acetic acid derivative (1.0 eq)

  • Acid Chloride (R-COCl) (1.5 eq)

  • 4-Dimethylaminopyridine (DMAP) (0.1 eq)

  • Anhydrous Pyridine (0.2 M concentration)

Step-by-Step Methodology:

  • Preparation: Dissolve the starting material and DMAP in anhydrous pyridine. Cool the reaction flask to 0 °C using an ice bath to control the exothermic addition of the acid chloride.

  • Electrophile Addition: Add the acid chloride dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 12 hours. Validation check: If conversion is low (<50%) by LC-MS after 12 hours, gently heat the reaction to 60 °C for an additional 4 hours.

  • Workup: Concentrate the mixture in vacuo to remove the majority of the pyridine. Redissolve the residue in dichloromethane (DCM) and wash with saturated aqueous CuSO₄ (3x) to remove residual pyridine, followed by brine.

  • Isolation: Dry the organic layer, concentrate, and purify via silica gel chromatography to obtain the N-acylated product.

Quantitative Data / SAR Summary

The following table summarizes representative Structure-Activity Relationship (SAR) trends based on the derivatization of the[2-Amino-4-(4-ethoxyphenyl)thiazol-5-yl]acetic acid scaffold across different therapeutic targets.

Modification SiteSubstituent AddedPrimary TargetExpected IC₅₀ RangeMechanistic Rationale
C5-Acetic Acid Aliphatic Amide (e.g., N-methylpiperazine)Src / Abl Kinase10 – 50 nMSolubilizes the molecule; extends into the solvent-exposed channel of the kinase.
C5-Acetic Acid Bulky Aryl AmideProtein Kinase CK20.5 – 5 µMOccupies the allosteric αD pocket adjacent to the ATP binding site [2].
2-Amino Group Phenyl UreaVEGFR-2 Kinase50 – 200 nMForms critical bidentate hydrogen bonds with the kinase hinge region (Glu/Met residues).
C5-Acetic Acid Unmodified (Free Carboxylic Acid)COX-2 Enzyme0.1 – 1 µMCarboxylate forms a salt bridge with Arg120; 4-ethoxyphenyl group provides COX-2 selectivity [3].

References

  • 2-Aminothiazole: A privileged scaffold for the discovery of anti-cancer agents European Journal of Medicinal Chemistry[Link]

  • 2-Aminothiazole derivatives as selective allosteric modulators of the protein kinase CK2. Part 2 Journal of Medicinal Chemistry[Link]

  • Structure of ethyl-[(2-amino-4-phenyl)-5-thiazolyl]acetate Indian Journal of Chemistry[Link]

  • Fentiazac in the treatment of acute tendinitis and acute bursitis: A double-blind comparison with oxyphenbutazone Current Medical Research and Opinion[Link]

  • 2-aminothiazoles in drug discovery: Privileged structures or toxicophores? Drug Discovery Today[Link]

Technical Notes & Optimization

Troubleshooting

Preventing degradation of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid during long-term storage

Here is the technical support center guide for preventing the degradation of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid. Introduction Welcome to the technical support guide for [2-Amino-4-(4-ethoxy-phenyl)-th...

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Author: BenchChem Technical Support Team. Date: March 2026

Here is the technical support center guide for preventing the degradation of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

Introduction

Welcome to the technical support guide for [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid. This molecule is a member of the 2-aminothiazole class of compounds, a scaffold of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active agents.[1][2][3] The integrity of this compound is paramount for reproducible and reliable experimental results. This guide provides in-depth, field-proven advice on preventing its degradation during long-term storage, structured as a series of frequently asked questions and troubleshooting protocols.

Part 1: Frequently Asked Questions (FAQs) - Understanding Compound Stability

This section addresses the fundamental chemical vulnerabilities of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

Q1: What are the primary environmental factors that can degrade my compound?

The stability of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid is primarily threatened by four key environmental factors:

  • Light: The thiazole ring is photosensitive and can undergo significant degradation upon exposure to visible and UV light.[4][5]

  • Oxygen: The electron-rich aminothiazole system is susceptible to oxidation, which can alter its structure and reactivity.[6][7]

  • Moisture: The presence of water can facilitate hydrolytic degradation, particularly at non-neutral pH.

  • Elevated Temperature: Heat accelerates the rate of all chemical degradation reactions. While some thiazole derivatives are stable at room temperature, long-term storage benefits from colder conditions.[8]

Q2: You mentioned light is a major issue. What is the specific mechanism of photodegradation?

This is a critical point of failure for many thiazole-containing compounds. The degradation is not simple photobleaching. Research has shown that the thiazole ring can react with singlet oxygen (¹O₂), which is generated in the presence of light and atmospheric oxygen. This reaction proceeds via a [4+2] Diels-Alder cycloaddition, forming a highly unstable endoperoxide intermediate.[4][5] This intermediate then rapidly rearranges and fragments the thiazole ring, leading to complete loss of the original molecule.[4] This pathway represents a significant risk for samples left on a lab bench or stored in clear containers.[9]

Q3: How do oxidation and hydrolysis affect the molecule's integrity?
  • Oxidative Degradation: Forced degradation studies on similar thiazole derivatives confirm their susceptibility to oxidation.[6][7] The primary sites of oxidation are the electron-rich sulfur atom within the thiazole ring and the exocyclic amino group. Oxidation can lead to the formation of sulfoxides or other unwanted byproducts, compromising sample purity and potentially altering biological activity.

  • Hydrolytic Degradation: While the thiazole ring itself is relatively stable against neutral hydrolysis, the presence of the acetic acid side chain and the amino group can create vulnerabilities under acidic or alkaline conditions.[6][7] In non-neutral aqueous solutions, the compound can degrade, making it crucial to control both moisture and pH during storage, especially for solutions.

Part 2: Recommended Long-Term Storage Protocols

To ensure maximum shelf-life and experimental reproducibility, adhere to the following protocols.

Optimal vs. Acceptable Storage Conditions

The following table summarizes the recommended conditions for storing solid [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

ParameterOptimal ConditionAcceptable (Short-Term)Rationale
Temperature -20°C or lower2-8°CReduces the kinetic rate of all degradation pathways.
Atmosphere Inert Gas (Argon or Nitrogen)Dry AirPrevents oxidation and photo-oxygenation by excluding O₂.[9]
Light Exposure Complete Darkness (Amber Vials in a sealed box)Amber VialProtects the photosensitive thiazole ring from degradation.[4][5]
Container Borosilicate Glass Vial with PTFE-lined capBorosilicate Glass VialChemically inert and provides a superior seal against moisture and air.
Form Solid (Lyophilized Powder)Solid (Crystalline)Minimizes mobility and reactivity compared to solutions.
Step-by-Step Protocol for Preparing Aliquots for Long-Term Storage
  • Work in a Controlled Environment: If possible, perform aliquoting in a glove box under an inert atmosphere. If not, work quickly in an area with low humidity.

  • Select Appropriate Vials: Use amber glass vials with screw caps containing a PTFE (Teflon) liner to ensure an airtight and non-reactive seal.

  • Aliquot the Compound: Dispense the solid compound into several small-volume vials. This crucial step avoids repeated freeze-thaw cycles and exposure of the bulk material to the atmosphere each time a sample is needed.

  • Purge with Inert Gas: Gently flush the headspace of each vial with dry argon or nitrogen for 15-30 seconds. This displaces atmospheric oxygen and moisture.

  • Seal and Label Securely: Immediately after purging, cap the vial tightly. Use laboratory-grade sealing tape (e.g., Parafilm) around the cap for an extra barrier. Label each vial clearly with the compound name, concentration (if a solution is made later), lot number, and date.

  • Store Properly: Place the sealed vials inside a secondary container (like a freezer box) and store them at -20°C or colder in a non-cycling freezer, protected from light.

Part 3: Troubleshooting Guide - Assessing Compound Integrity

This section provides guidance on how to validate the purity of your compound and troubleshoot common issues.

Q: My experimental results using an older batch of the compound are inconsistent. Could degradation be the cause?

A: Absolutely. This is a classic sign of compromised compound integrity. Degradation products can have reduced or altered biological activity, or they may act as inhibitors, leading to unreliable and non-reproducible data. It is essential to verify the purity of the stock before proceeding.

Q: I see a slight discoloration (e.g., yellowing) in my solid compound. What should I do?

A: Discoloration is a strong visual indicator of chemical degradation, often due to oxidative or photolytic pathways. Do not use the compound for sensitive experiments. You should either discard the batch or, if the material is highly valuable, attempt repurification followed by rigorous analytical validation (HPLC, LC-MS) to confirm its identity and purity.

Q: How can I definitively check the purity of my stored compound?

A: The most reliable method is to use a stability-indicating High-Performance Liquid Chromatography (HPLC) method.[6][7][10] This technique can separate the parent compound from its potential degradation products, allowing for accurate quantification of its purity.

Protocol: General Stability-Indicating HPLC Analysis

This protocol provides a starting point for developing a method to assess the purity of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

  • System Preparation:

    • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[6][7]

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: DAD or UV detector set at a wavelength determined by a UV scan of a pure sample (likely around 240-280 nm).[7]

  • Sample Preparation:

    • Prepare a stock solution of your compound in a suitable solvent (e.g., Methanol or Acetonitrile) at a concentration of ~1 mg/mL.

    • Dilute this stock to a working concentration of ~50-100 µg/mL using the mobile phase.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Gradient Program:

      • 0-5 min: 30% B

      • 5-20 min: Ramp linearly from 30% to 90% B

      • 20-25 min: Hold at 90% B

      • 25-26 min: Return to 30% B

      • 26-30 min: Re-equilibrate at 30% B

  • Analysis:

    • Inject a sample of a known pure reference standard first to determine the retention time of the parent compound.

    • Inject your stored sample.

    • Integrate all peaks in the chromatogram. Calculate the purity by dividing the peak area of the parent compound by the total area of all peaks and multiplying by 100. A pure sample should exhibit a single major peak. The presence of other significant peaks indicates degradation.

Part 4: Visual Workflows and Diagrams

Decision-Making Workflow for Long-Term Storage

StorageWorkflow A Compound Received B Perform Initial Purity Check (HPLC Reference Chromatogram) A->B C Is Purity >98%? B->C D Purify or Return to Vendor C->D No E Aliquot into Small-Volume Amber Vials C->E Yes F Purge Headspace with Inert Gas (N2 or Ar) E->F G Seal Tightly, Label, & Wrap F->G H Store at ≤ -20°C (Protected from Light) G->H I Periodic Purity Check (e.g., every 12 months) H->I I->C

Caption: A workflow guiding researchers from compound receipt to secure long-term storage and periodic validation.

Key Degradation Pathways

DegradationPathways cluster_stress Stress Factors Light Light (UV/Visible) Photo Photo-oxygenation ([4+2] Cycloaddition) Light->Photo Oxygen Oxygen (O₂) Oxygen->Photo Ox Oxidation Oxygen->Ox Water Moisture (H₂O) Hydro Hydrolysis Water->Hydro Heat Heat (Δ) Heat->Photo accelerates Heat->Ox accelerates Heat->Hydro accelerates Compound [2-Amino-4-(4-ethoxy-phenyl)- thiazol-5-yl]-acetic acid Degradation Degradation Products (Loss of Purity & Activity) Photo->Degradation Ox->Degradation Hydro->Degradation

Caption: The primary environmental factors and the chemical pathways leading to the degradation of the compound.

References

  • Kamkhede, D.B., & Solanki, P.R. (2016). Estimation And Forced Degradation Study Of Thiazole Derivative By HPLC Technique. ResearchGate. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR. Journal of Pharmaceutical and Biomedical Analysis, 44(3), 763-772. [Link]

  • Hansen, M.B., & Skibsted, L.H. (2014). Synthesis and Stability Studies of a Simplified, Thiazole-containing Macrocycle of the Anticancer Agent Salarin C. PMC. [Link]

  • de Oliveira, R.B., et al. (2019). Stability Indicating Method for a Thiazolylhydrazone Derivative with Antifungal Activity and Experimental/Theoretical Elucidation of Its Degradation Products. SciELO. [Link]

  • Khan, I., et al. (2021). Metal incorporated aminothiazole-derived compounds: synthesis, density function theory analysis, in vitro antibacterial and antioxidant evaluation. PMC. [Link]

  • Zielińska, D., et al. (2023). Review of Characteristics and Analytical Methods for Determination of Thiabendazole. MDPI. [Link]

  • Iqbal, M., et al. (2019). Comparative Degradation of a Thiazole Pollutant by an Advanced Oxidation Process and an Enzymatic Approach. PMC. [Link]

  • Wu, L., et al. (2007). Structural analysis of photo-degradation in thiazole-containing compounds by LC–MS/MS and NMR. Ovid. [Link]

  • Alsante, K. M., et al. (2013). Forced Degradation Studies to Assess the Stability of Drugs and Products. ResearchGate. [Link]

  • G. S, S., et al. (2014). 2-Aminothiazole derivatives as antimycobacterial agents: Synthesis, characterization, in vitro and in silico studies. ResearchGate. [Link]

  • Singh, R., & Kumar, L. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry. [Link]

  • NextSDS. (n.d.). [2-AMINO-4-(4-ETHYL-PHENYL)-THIAZOL-5-YL]-ACETIC ACID. [Link]

  • Khair-ul-Bariyah, S., et al. (2024). Synthesis of 2-Aminothiazole Sulfonamides as Potent Biological Agents: synthesis, structural investigations and docking studies. ResearchGate. [Link]

  • DGRA. (2014). Forced degradation studies – comparison between ICH, EMA, FDA and ANVISA. der DGRA. [Link]

  • IntechOpen. (2020). Synthesis and Biological Evaluation of Thiazole Derivatives. [Link]

  • PubChem. (n.d.). (alphaZ)-2-Amino-alpha-((2-methoxy-2-oxoethoxy)imino)-4-thiazoleacetic acid. [Link]

  • Sharma, A., et al. (2021). Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. PMC. [Link]

  • MDPI. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. [Link]

  • PMC. (2020). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. [Link]

  • PMC. (2021). Thiazole Ring—A Biologically Active Scaffold. [Link]

  • ResearchGate. (2024). Thiazole derivatives: prospectives and biological applications. [Link]

  • KTU ePubl. (2022). Synthesis of Novel Aminothiazole Derivatives as Promising Antiviral, Antioxidant and Antibacterial Candidates. [Link]

  • MDPI. (2018). Design, Synthesis and DFT/DNP Modeling Study of New 2-Amino-5-arylazothiazole Derivatives as Potential Antibacterial Agents. [Link]

  • NextSDS. (n.d.). [2-Amino-4-(4-fluoro-phenyl)-thiazol-5-yl]-acetic acid. [Link]

  • PubMed. (1988). Degradation of the chlorinated phenoxyacetate herbicides 2,4-dichlorophenoxyacetic acid and 2,4,5-trichlorophenoxyacetic acid by pure and mixed bacterial cultures. [Link]

  • ResearchGate. (2010). 2-Amino-4-thiazolidinones: Synthesis and Reactions. [Link]

Sources

Optimization

Technical Support Center: Resolving Co-elution in the HPLC Analysis of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid

Welcome to the technical support center for the HPLC analysis of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the HPLC analysis of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for one of the most common chromatographic challenges: co-elution. Here, we move beyond generic advice to offer a structured, scientifically-grounded approach to method development and troubleshooting, ensuring the integrity and accuracy of your analytical results.

Part 1: Foundational Understanding - The Molecule and the Matrix

Effective troubleshooting begins with a deep understanding of the analyte's physicochemical properties. [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid is an amphoteric molecule, possessing both a basic amino group and an acidic carboxylic acid group. This dual nature is central to its chromatographic behavior and potential for co-elution with impurities or matrix components.

Key Molecular Characteristics:

  • Amphoteric Nature: The presence of both acidic (carboxylic acid) and basic (amino-thiazole) functional groups means its ionization state is highly dependent on the mobile phase pH.[1][2] This is the most critical parameter to control for achieving separation.[1][2]

  • Hydrophobicity: The ethoxy-phenyl and thiazole rings contribute to its non-polar character, making it well-suited for reverse-phase (RP) chromatography.[3][4]

  • Potential for Secondary Interactions: The amino group can interact with residual silanol groups on silica-based stationary phases, leading to peak tailing, which can mask co-eluting impurities.[5][6]

Part 2: Troubleshooting Co-elution - A Symptom-Based Q&A Approach

Co-elution manifests in various ways, from subtle peak shoulders to completely merged peaks.[7] This section provides a logical workflow to diagnose and resolve these issues.

Initial System & Method Assessment

Before making significant changes to your method, it's crucial to rule out system-level problems that can mimic co-elution.[8]

Q1: My peak of interest has a shoulder or is split, but this is a new problem with a previously working method. What should I check first?

A1: When a validated method suddenly fails, the issue is often related to the system or consumables rather than the method chemistry itself.

  • Column Health: A void at the head of the column or a blocked inlet frit can cause peak splitting.[9] Try reversing and flushing the column (if the manufacturer allows) or replacing it.

  • Extra-Column Volume: Ensure all tubing and connections are tight and appropriate for your system to prevent peak broadening that can hide resolution.[8][10]

  • Sample Solvent Mismatch: Injecting your sample in a solvent significantly stronger than the initial mobile phase can cause distorted or split peaks.[5][9][10] Whenever possible, dissolve the sample in the starting mobile phase.[8]

Workflow for Troubleshooting Co-elution

G cluster_0 Problem Identification cluster_1 Mobile Phase Optimization cluster_2 Stationary Phase & Other Parameters cluster_3 Resolution Problem Co-elution Observed (Peak Shoulder, Broadening, Asymmetry) Adjust_pH Adjust Mobile Phase pH (± 2 units from pKa) Problem->Adjust_pH Primary Approach Modify_Strength Adjust Organic:Aqueous Ratio (Isocratic or Gradient) Adjust_pH->Modify_Strength Fine-tune Retention Resolved Baseline Resolution Achieved Adjust_pH->Resolved Verify Resolution Change_Organic Change Organic Modifier (e.g., ACN to MeOH) Change_Column Change Stationary Phase (e.g., Phenyl, Cyano) Change_Organic->Change_Column Orthogonal Selectivity Change_Organic->Resolved Verify Resolution Modify_Strength->Change_Organic Alter Selectivity Modify_Strength->Resolved Verify Resolution Temp_Flow Optimize Temperature & Flow Rate Change_Column->Temp_Flow Further Optimization Change_Column->Resolved Verify Resolution Temp_Flow->Resolved Verify Resolution

Caption: A logical workflow for resolving co-elution issues.

Mobile Phase Optimization

The mobile phase is the most powerful tool for manipulating selectivity in reverse-phase HPLC.[11]

Q2: How do I use pH to resolve my co-eluting peaks?

A2: For an amphoteric compound like yours, pH is the most critical parameter for altering selectivity.[1] The goal is to operate at a pH where your analyte and the impurity have different charge states.

  • The "2 pH Unit" Rule: To ensure reproducible retention and good peak shape, adjust the mobile phase pH to be at least 2 units away from the pKa of your analyte's acidic and basic functional groups.[1][4][12]

  • Low pH (e.g., pH 2.5-3.5): At low pH, the carboxylic acid group will be protonated (neutral), and the amino group will be protonated (positive charge). This is often a good starting point for separating basic or neutral impurities.[13]

  • High pH (e.g., pH 7.5-8.5): At higher pH (using a pH-stable column), the carboxylic acid will be deprotonated (negative charge), and the amino group will be neutral. This can dramatically alter the elution order and resolve co-elution with acidic or neutral impurities.

Protocol: pH Screening Experiment

  • Prepare mobile phases with identical organic solvent compositions but buffered at different pH values (e.g., pH 3.0, 5.0, 7.5).

  • Use appropriate buffers for each pH range (e.g., phosphate or formate for acidic pH, ammonium bicarbonate or borate for basic pH). Ensure buffer concentration is between 20-50 mM for adequate capacity.[2][5]

  • Inject the sample under each condition and compare the chromatograms to identify the optimal pH for separation.

Q3: Adjusting pH helped, but resolution is still not perfect. What is the next step?

A3: After pH, the choice and concentration of the organic modifier offer the next level of control over selectivity.[14][15]

  • Change the Organic Modifier: Acetonitrile and methanol are the most common organic modifiers, but they interact with analytes differently.[16] If you are using acetonitrile, switching to methanol (or vice versa) can change the elution order and resolve co-eluting peaks.[17][18] This is due to differences in their dipole moments and hydrogen bonding capabilities.[15]

  • Adjust the Organic/Aqueous Ratio: This primarily affects the retention time but can also influence selectivity.[19]

    • Isocratic Elution: Decreasing the percentage of organic modifier will increase retention times for all compounds, potentially improving resolution between closely eluting peaks.[15]

    • Gradient Elution: If you are running a gradient, making it shallower (i.e., increasing the gradient time) can significantly improve the separation of complex mixtures.[20][21]

Parameter ChangeExpected Outcome on ResolutionCausality
Decrease % Organic Generally Increases ResolutionIncreases retention factor (k'), providing more time for interaction with the stationary phase.[7]
Switch ACN to MeOH Alters Selectivity (Changes Elution Order)Methanol is a protic solvent that engages in different hydrogen bonding interactions than the aprotic acetonitrile.[15]
Make Gradient Shallower Increases ResolutionAllows more time for separation of compounds with similar hydrophobicity.[20]
Stationary Phase and Temperature Optimization

If mobile phase adjustments are insufficient, changing the stationary phase or other instrumental parameters can provide the necessary change in selectivity.[22]

Q4: I've tried optimizing the mobile phase, but two peaks remain co-eluted. What kind of column should I try next?

A4: If a standard C18 column doesn't provide resolution, switching to a stationary phase with a different retention mechanism is the next logical step. This is known as seeking "orthogonal selectivity."

  • Phenyl-Hexyl Column: This type of column provides π-π interactions in addition to hydrophobic interactions. It is excellent for separating aromatic compounds or those with unsaturated bonds, which is relevant for the phenyl and thiazole rings in your molecule.[23]

  • Pentafluorophenyl (PFP) Column: PFP columns offer multiple interaction mechanisms, including hydrophobic, dipole-dipole, and ion-exchange, making them very effective for separating compounds with polar functional groups, such as your analyte.[23]

  • Embedded Polar Group (EPG) Column: These columns (e.g., RP-amide) are compatible with highly aqueous mobile phases and offer different selectivity for acidic and basic compounds due to hydrogen bonding capabilities.[23]

Q5: Can temperature or flow rate be used to resolve co-elution?

A5: Yes, although they are typically used for fine-tuning rather than large-scale changes in selectivity.

  • Temperature: Increasing the column temperature will decrease the mobile phase viscosity, leading to sharper peaks and shorter retention times.[24] It can also subtly change selectivity. Experiment with temperatures between 30°C and 50°C.

  • Flow Rate: Decreasing the flow rate can improve separation efficiency, but at the cost of longer run times.[24] This is often a last resort if other method parameters cannot be changed.

Part 3: Proactive Method Development & Validation

A robust HPLC method is one that is validated according to ICH guidelines to be specific, accurate, precise, and robust.[25][26][27]

Q6: How do I ensure my final method is robust and will not have co-elution issues in the future?

A6: Method robustness testing is a key part of validation.[20] It involves deliberately making small changes to method parameters to see if the separation is affected.

Protocol: Basic Robustness Check

  • Define the final method parameters.

  • Systematically vary each of the following parameters, one at a time:

    • Mobile Phase pH (± 0.2 units)

    • Organic Modifier Concentration (± 2%)

    • Column Temperature (± 5 °C)

    • Flow Rate (± 10%)

  • Analyze the system suitability results (e.g., resolution, tailing factor) for each condition. The separation should not be significantly affected by these small changes.

Workflow for Method Validation

G cluster_0 Method Development cluster_1 ICH Validation Parameters cluster_2 Outcome Develop Optimized HPLC Method Specificity Specificity / Peak Purity Develop->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness LOD_LOQ LOD & LOQ Robustness->LOD_LOQ Validated Validated Analytical Method LOD_LOQ->Validated

Caption: Key parameters for HPLC method validation per ICH guidelines.

References

  • ALWSCI. (2025, November 27). Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI News.
  • Chromasir. (n.d.). Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir News.
  • HPLC Chromatography. (2024, October 14). Troubleshooting Poor Peak Shape and Resolution in HPLC.
  • International Labmate Ltd. (n.d.).
  • GALAK Chromatography. (n.d.). HPLC Troubleshooting - Peak Shape Problems & Ghost Peak.
  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC.
  • Tanaka, N., Goodell, H., & Karger, B. L. (1978). The role of organic modifiers on polar group selectivity in reversed-phase liquid chromatography.
  • YMC. (n.d.).
  • Element. (n.d.).
  • Dolan, J. W. (2013, November 1). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC.
  • Veeprho. (2025, August 25).
  • Kazakevich, Y. (n.d.). The Effect of Modifier on Selectivity in Reversed-Phase High Performance Liquid Chromatography.
  • Waters Corporation. (n.d.).
  • Element Lab Solutions. (n.d.). HPLC Method Development Kit: Where to Start?.
  • Zenodo. (2024, March 26). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW.
  • Microsolv Technology Corporation. (2026, February 15).
  • Rathore, A. S. (2015, March 15). Role of Organic Modifier and Gradient Shape in RP-HPLC Separation: Analysis of GCSF Variants.
  • Chemistry LibreTexts. (2023, August 29).
  • Sigma-Aldrich. (n.d.). Factors Affecting Resolution in HPLC.
  • Axion Labs. (n.d.).
  • Phenomenex. (2025, June 6).
  • Element. (n.d.).
  • BenchChem. (2025). Resolving co-elution issues in HPLC analysis of Dehydrodihydroionol.
  • Veeprho. (2025, February 1).
  • PharmaGuru. (2025, June 15). HPLC Method Development For Basic Molecules: A Case Study.
  • Asian Journal of Pharmaceutical Analysis. (n.d.).
  • ResearchGate. (n.d.). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES.
  • Pharmaguideline. (2024, December 11).
  • SciSpace. (n.d.). A review on method development by hplc.
  • Maharana Pratap P.G. College Hardoi. (n.d.). METHOD DEVELOPMENT ON HPLC.
  • MilliporeSigma. (n.d.). HPLC Troubleshooting Guide.
  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues.
  • AMSbiopharma. (2025, July 22).

Sources

Troubleshooting

Technical Support Center: Extraction &amp; Purification of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating high-purity functionalized heterocycles is a critical bottleneck.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, isolating high-purity functionalized heterocycles is a critical bottleneck. The extraction of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid presents unique challenges due to its zwitterionic nature, susceptibility to thermal degradation, and the complex impurity profile inherent to the Hantzsch thiazole synthesis.

This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot, optimize, and validate your purification workflows.

Reaction & Impurity Pathway Visualization

To effectively troubleshoot, we must first understand the causality of impurity formation during the synthesis and extraction phases.

G SM1 Thiourea Hantzsch Hantzsch Cyclization SM1->Hantzsch Imp3 Unreacted Thiourea SM1->Imp3 Co-precipitation SM2 3-Halo-4-(4-ethoxyphenyl) -4-oxobutanoic acid SM2->Hantzsch Target [2-Amino-4-(4-ethoxy-phenyl) -thiazol-5-yl]-acetic acid Hantzsch->Target Neutral pH (Optimal) Imp1 2-Imino Regioisomer Hantzsch->Imp1 Acidic pH Imp2 Decarboxylated Degradant Target->Imp2 Heat >45°C

Reaction workflow and impurity formation pathways during Hantzsch synthesis.

Troubleshooting FAQs

Q1: Why am I seeing a high percentage of the 2-imino regioisomer in my crude extract? A1: The formation of the 2-imino-2,3-dihydrothiazole side product is a classic regioselectivity issue. It occurs when the nitrogen of the thiourea attacks the alpha-carbon of the haloketone before the sulfur atom can initiate the cyclization. This pathway is highly favored under acidic conditions[1]. Troubleshooting Strategy: Regioselectivity is highly dependent on the reaction's pH[1]. Maintain neutral or slightly basic conditions during the reaction and initial extraction phases. Using a mild base like sodium bicarbonate (NaHCO₃) buffers the system and directs the nucleophilic attack preferentially through the more polarizable sulfur atom, ensuring the formation of the desired 2-aminothiazole core[1].

Q2: My product undergoes degradation during solvent removal. How can I prevent decarboxylation? A2: [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid contains a carboxylic acid moiety separated from the thiazole ring by a single methylene group. The electron-withdrawing nature of the thiazole ring makes this molecule highly susceptible to thermal decarboxylation, forming 2-amino-4-(4-ethoxyphenyl)-5-methylthiazole. Conventional reaction or extraction conditions at prolonged reflux often lead to a large number of degradant impurities[2]. Troubleshooting Strategy: Never exceed 45°C during rotary evaporation or vacuum drying. Because 2-aminothiazole derivatives are relatively unstable compounds, their purification is difficult and necessitates gentle handling to prevent severe yield reduction[3]. Isolate the product via isoelectric precipitation rather than complete solvent evaporation.

Q3: How do I efficiently remove unreacted thiourea without losing the target compound? A3: Unreacted thiourea is highly water-soluble but frequently co-precipitates with the target API due to strong intermolecular hydrogen bonding with the 2-amino and carboxylic acid groups. Relying solely on aqueous washes is often insufficient and reduces yield. Troubleshooting Strategy: Exploit the zwitterionic nature of your target molecule. Liquid-liquid extraction using an organic solvent like diethyl ether or ethyl acetate can partition the thiazole into the organic layer while leaving thiourea in the aqueous phase[3]. Follow this with an isoelectric precipitation (adjusting the pH to ~4.8) to selectively drop the target out of solution while retaining residual thiourea in the supernatant.

Q4: Why does my crude product contain highly colored, tar-like impurities, and how do I clear them? A4: Colored impurities typically arise from the oxidative polymerization of unreacted thiourea or the oxidative degradation of the electron-rich 2-aminothiazole ring during workup. Troubleshooting Strategy: Degas your extraction solvents with nitrogen to minimize oxidation. During the dissolution phase of your workup, incorporate a treatment with activated carbon (10% w/w) at room temperature for 30 minutes, followed by filtration through a Celite pad. This efficiently adsorbs polymeric tar without requiring destructive heating.

Quantitative Impurity Profiling

Summarizing the analytical detection and clearance strategies for the most common impurities encountered during this workflow:

Impurity ProfileStructural TypeDetection MethodClearance StrategyTypical % (Crude)Typical % (Purified)
2-Imino Regioisomer Isomeric ByproductHPLC-UV (254 nm)pH control (Neutral/Mild Base) during cyclization[1]10 - 15%< 0.5%
Decarboxylated Degradant Thermal DegradantLC-MS (m/z -44 Da)Strict temperature control (<45°C) during drying[2]5 - 10%< 0.1%
Unreacted Thiourea Starting MaterialHPLC-UV (210 nm)Liquid-liquid extraction & Isoelectric precipitation[3]15 - 20%< 0.1%
Polymeric Tars Oxidative ByproductVisual (Dark Color)Activated carbon filtration at room temperatureN/ACleared
Optimized Extraction & Purification Protocol

This step-by-step methodology is designed as a self-validating system to isolate[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid with >99% purity while suppressing regioisomer formation and thermal decarboxylation.

Step 1: Quenching and Neutralization

  • Upon completion of the Hantzsch cyclization, cool the reaction mixture immediately to room temperature (20-25°C). Do not use reflux conditions during the quench[2].

  • Slowly pour the reaction mixture into a vigorously stirred 5% Na₂CO₃ aqueous solution.

  • Validation Check: Ensure the final pH is strictly between 7.0 and 7.5 to prevent the formation of the 2-imino regioisomer[1].

Step 2: Liquid-Liquid Extraction

  • Extract the neutralized aqueous phase with ethyl acetate (3 x 50 mL per gram of theoretical yield). The organic layer will selectively uptake the target molecule, leaving the bulk of unreacted thiourea and inorganic salts in the aqueous phase[3].

  • Wash the combined organic layers with cold brine (0-5°C) to remove residual moisture and trace water-soluble impurities.

Step 3: Decolorization (Tar Removal)

  • Add 10% w/w activated carbon (e.g., Darco G-60) to the organic phase.

  • Stir under a nitrogen atmosphere for 30 minutes at room temperature.

  • Filter the suspension through a pad of Celite, washing the pad with a small volume of fresh ethyl acetate.

Step 4: Isoelectric Precipitation (Self-Validating Step)

  • Transfer the filtrate to a round-bottom flask and concentrate under reduced pressure. Critical: Maintain the water bath temperature strictly below 45°C to prevent thermal decarboxylation[2].

  • Dissolve the concentrated residue in a minimal amount of 1M NaOH (aq).

  • Slowly titrate the solution with 1M Acetic Acid while monitoring with a calibrated pH meter. Stop exactly at pH 4.8 (the approximate isoelectric point of the target).

  • Stir at 4°C for 2 hours to allow complete crystallization of the zwitterionic target.

  • Filter the precipitate, wash with ice-cold water to remove trace thiourea, and dry under high vacuum at 35°C to a constant weight.

Sources

Optimization

How to stabilize [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid at room temperature

Introduction Welcome to the technical support guide for [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support guide for [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid. This document is designed for researchers, scientists, and drug development professionals who are utilizing this compound in their experiments. As a complex heterocyclic molecule incorporating a reactive 2-aminothiazole core, a phenylacetic acid moiety, and an ethoxy group, this compound presents unique stability challenges, particularly at room temperature. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you maintain the integrity and stability of your compound, ensuring the reliability and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: My solid sample of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid has started to change color (e.g., from off-white to yellow or brown) during storage at room temperature. What is happening?

A1: Color change is a primary indicator of chemical degradation. The 2-aminothiazole ring system is susceptible to oxidative degradation. The free amino group can form colored oxidation products, and the thiazole ring itself, despite its aromaticity, can undergo slow oxidation or react with atmospheric components.[1][2] This process can be accelerated by exposure to light, oxygen, and humidity.

Q2: What are the most likely degradation pathways for this molecule at room temperature?

A2: Based on its structure, several degradation pathways are plausible:

  • Oxidation: The 2-amino group is a primary site for oxidation, which can lead to the formation of colored impurities and potentially alter biological activity. The electron-rich thiazole ring is also susceptible to oxidative cleavage over time.

  • Hydrolysis: While generally stable, the amide-like character of the 2-aminothiazole linkage could be susceptible to hydrolysis under acidic or basic conditions, although this is less common at neutral pH in the solid state.

  • Photodegradation: Aromatic and heterocyclic systems can absorb UV or visible light, leading to photolytic cleavage or rearrangement.

  • Decarboxylation: The acetic acid moiety could undergo decarboxylation, especially if exposed to heat or certain catalytic impurities, although this is less likely at room temperature without other contributing factors.

Q3: How should I properly store this compound for short-term and long-term use?

A3: Proper storage is the most critical factor in preventing degradation. We recommend a multi-faceted approach to protect the compound from environmental factors.

Parameter Short-Term Storage (Days to Weeks) Long-Term Storage (Months to Years) Rationale
Temperature 2-8°C (Refrigerated)-20°C or below (Frozen)Reduces the rate of all chemical reactions, including oxidation and hydrolysis.
Atmosphere Sealed container, preferably under an inert gas (Argon or Nitrogen).Ampoule sealed under Argon or Nitrogen.Minimizes contact with atmospheric oxygen, a key driver of oxidative degradation.
Light Amber glass vial or vial wrapped in aluminum foil.Amber, sealed ampoule stored in the dark.Prevents light-induced photodegradation.
Humidity Store with a desiccant (e.g., silica gel packs).Store in a desiccator or dry box.Prevents moisture absorption, which can facilitate hydrolytic and oxidative reactions.
Q4: Can I prepare a stock solution for long-term storage? What is the best solvent?

A4: Preparing stock solutions can be convenient, but it also increases the risk of degradation. If you must store a solution, use an aprotic, anhydrous solvent like DMSO or DMF. Dissolve the compound to the desired concentration, aliquot it into single-use vials to avoid repeated freeze-thaw cycles, and store at -80°C under an inert atmosphere. Water and protic solvents like methanol or ethanol should be avoided for long-term storage as they can participate in hydrolysis.[3][4]

Troubleshooting Guide

Problem: My experimental results are inconsistent. I suspect compound degradation.

Question: How can I confirm if my compound has degraded? Answer: The most reliable method is High-Performance Liquid Chromatography (HPLC). A stability-indicating HPLC method can separate the parent compound from its degradation products.

  • What to look for:

    • A decrease in the peak area of the main compound over time.

    • The appearance of new peaks, indicating the formation of impurities.

    • A change in the retention time of the main peak, which could suggest a change in its chemical nature.

A simple visual check for color change or incomplete dissolution can also be an early warning sign.

Problem: I see a new, significant peak in my HPLC chromatogram after storing my compound in solution.

Question: What could this new peak be, and how can I mitigate its formation? Answer: This new peak is almost certainly a degradation product. Given the structure, a common degradation product could result from the oxidation of the 2-amino group.

  • Causality: The presence of dissolved oxygen in your solvent, exposure to light during handling, or a non-optimal pH can accelerate this process.

  • Mitigation Strategies:

    • De-gas your solvents: Before preparing your solution, sparge the solvent with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

    • Use Antioxidants: For solution-based experiments, consider adding a small amount of an antioxidant, such as Butylated Hydroxytoluene (BHT) or Ascorbic Acid, to the formulation. Test for compatibility first.

    • Control pH: The compound contains both a weakly basic amino group and a weakly acidic carboxylic acid group.[3] Its stability in solution is likely pH-dependent. Prepare solutions in a buffered system (e.g., pH 4-6) to prevent extremes in pH that could catalyze degradation. Conduct a pH stability study to find the optimal range.

Problem: The compound is no longer fully dissolving in my usual solvent.

Question: Why has the solubility of my compound decreased? Answer: A decrease in solubility often indicates the formation of less-soluble degradation products or polymerization. Oxidative processes can sometimes lead to the formation of intermolecular cross-links or larger, less-soluble polymeric species. To resolve this, you must use a fresh, properly stored sample. If the problem persists even with fresh samples, consider sonicating the solution or using a different, more effective solvent system.

Visualizing Potential Degradation & Stability Workflows

The following diagrams illustrate the potential chemical vulnerabilities of the compound and a recommended workflow for assessing its stability.

G cluster_molecule [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid cluster_stressors Stress Factors cluster_degradation Potential Degradation Pathways A 2-Amino Group D1 Oxidation (Colored Impurities) A->D1 B Thiazole Ring D2 Photodegradation B->D2 C Acetic Acid Sidechain D3 Hydrolysis C->D3 C->D3 D4 Decarboxylation C->D4 S1 Oxygen (O₂) S1->A S1->B S2 Light (hν) S2->B S3 Humidity (H₂O) S3->C S4 pH Extremes S4->A S4->C

Caption: Potential degradation pathways for the target molecule.

G start Obtain High-Purity Compound Sample prep Prepare Solutions/ Solid Aliquots start->prep t0 T=0 Analysis (HPLC, Visual) prep->t0 storage Store Under Defined Conditions (Temp, Light, Atmosphere) prep->storage data Compare Data to T=0 t0->data sampling Sample at Timepoints (e.g., 1, 2, 4, 8 weeks) storage->sampling analysis Analyze Samples (HPLC, Visual) sampling->analysis analysis->data report Determine Stability Profile & Shelf-Life data->report

Caption: Experimental workflow for a stability assessment study.

Experimental Protocols

Protocol 1: Recommended Procedure for Solid Compound Storage

This protocol ensures maximum stability for the solid form of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

Materials:

  • High-purity [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid

  • Amber glass vials with PTFE-lined screw caps

  • Argon or Nitrogen gas with a regulator and delivery tube

  • Vacuum desiccator

  • Silica gel desiccant

  • -20°C freezer and/or -80°C freezer

Procedure:

  • Aliquot: Upon receiving the compound, immediately aliquot it into smaller, pre-weighed amber glass vials corresponding to amounts needed for individual experiments. This avoids repeated opening of the main stock container.

  • Inert Atmosphere: Place the open vials in a vacuum desiccator. Evacuate the chamber and backfill with a dry, inert gas (Argon or Nitrogen). Repeat this cycle 3-5 times to ensure a completely inert atmosphere.

  • Seal: While under the inert atmosphere (e.g., in a glove box or by carefully removing from the backfilled desiccator), tightly seal the vials with the PTFE-lined caps.

  • Label: Clearly label each vial with the compound name, lot number, date, and weight.

  • Store: For long-term storage, place the sealed vials in a freezer at -20°C or below, away from light sources. Include a pouch of desiccant in the storage box as an extra precaution against moisture.

Protocol 2: Stability-Indicating HPLC Method Development (Guidance)

This protocol provides a starting point for developing an HPLC method to monitor the stability of your compound.

Instrumentation & Columns:

  • HPLC System: Standard system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point.

Mobile Phase & Conditions:

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution (Example):

    • 0-2 min: 5% B

    • 2-15 min: Ramp from 5% to 95% B

    • 15-18 min: Hold at 95% B

    • 18-20 min: Return to 5% B

    • 20-25 min: Re-equilibration at 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Scan for the compound's UV absorbance maximum (likely in the 254-320 nm range). Use this maximum for quantification.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a concentration of ~0.1 mg/mL.

Validation:

  • To confirm the method is "stability-indicating," you must perform forced degradation studies. Briefly expose samples of the compound to harsh conditions (e.g., acid, base, peroxide, heat, light) to generate degradation products.

  • A successful method will show baseline resolution between the peak for the parent compound and the peaks of all generated degradation products.

References

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiazole. Retrieved from [Link]

  • Al-Ostoot, F. H., Al-Ghamdi, M. A., & Metwally, M. A. (2020). Current Advances in Synthesis and Therapeutic Applications of Thiazole and its Derivatives: Review Article. ResearchGate. Retrieved from [Link]

  • Taylor & Francis Online. (2024). Novel thiazole derivatives: Design, synthesis, antibacterial evaluation, DFT, molecular docking and in-silico ADMET investigations. Retrieved from [Link]

  • Gommaa, A. M., Ali, A. A., & Metwally, M. A. (2018). New Series of Thiazole Derivatives: Synthesis, Structural Elucidation, Antimicrobial Activity, Molecular Modeling and MOE Docking. Molecules, 23(11), 2999. Retrieved from [Link]

  • MDPI. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 9.1: Properties of Carboxylic Acids and Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). Carboxylic acid. Retrieved from [Link]

  • ACS Publications. (2009). Amino Acid-Protecting Groups. Chemical Reviews. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Guide: Validation of LC-MS/MS Methods for[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid Quantification

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Core-Shell (Solid-Core) vs. Fully Porous Particle (FPP) UHPLC Architectures Introduction & Analyte Profile 1 (MW: 278.33 g...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Bioanalytical Scientists, and Drug Development Professionals Focus: Core-Shell (Solid-Core) vs. Fully Porous Particle (FPP) UHPLC Architectures

Introduction & Analyte Profile

1 (MW: 278.33 g/mol ) is a specialized 2-aminothiazole derivative[1]. Compounds featuring this thiazole nucleus are frequently investigated in medicinal chemistry for their potential as kinase inhibitors, antimicrobial agents, and antioxidants[2]. The presence of both a primary amine and a carboxylic acid makes this molecule amphoteric, presenting unique challenges for bioanalytical extraction and chromatographic retention.

Accurate quantification of such derivatives in biological matrices (e.g., plasma) is critical for pharmacokinetic (PK) and toxicokinetic (TK) profiling. To ensure data integrity, bioanalytical methods must be rigorously validated according to the 3[3] and the4[4].

This guide objectively compares the performance of two distinct chromatographic architectures—Core-Shell (Solid-Core) vs. Fully Porous Particle (FPP) UHPLC columns—for the LC-MS/MS quantification of this analyte.

Experimental Design & Mechanistic Rationale (E-E-A-T)

As application scientists, we do not merely execute protocols; we design self-validating systems where every step accounts for potential analytical failure points.

Causality Behind Sample Preparation

We utilized a Polymeric Hydrophilic-Lipophilic Balance (HLB) Solid-Phase Extraction (SPE) sorbent rather than traditional silica-based C18 or Liquid-Liquid Extraction (LLE). The Mechanism: The amphoteric nature of the thiazole derivative (possessing a basic primary amine and an acidic carboxylate) causes variable recovery in pure hydrophobic retention mechanisms depending on minor pH shifts. The HLB sorbent's hydrophilic N-vinylpyrrolidone monomers ensure robust retention even when the analyte is ionized, preventing breakthrough during the loading phase and ensuring >85% recovery.

Causality Behind Chromatographic Architectures

Traditional Fully Porous Particles (FPPs) offer high surface area but suffer from greater longitudinal diffusion and eddy dispersion (van Deemter terms B and A). The Mechanism: Core-shell particles possess a solid silica core surrounded by a porous shell. This restricts the diffusion path length of the analyte into the pores, significantly reducing mass transfer resistance (the C term). For MS/MS detection, this translates directly to narrower peak widths, increased peak height, and improved signal-to-noise (S/N) ratios without the extreme backpressures associated with sub-2 µm FPPs.

The Self-Validating System

To ensure the protocol acts as a self-validating system, a stable-isotope labeled internal standard (SIL-IS) is introduced at the very first step (aliquoting). This mathematically corrects for volumetric losses during SPE, matrix ion suppression during ESI, and instrumental drift. Pre-extraction and post-extraction spiked blanks are utilized to isolate extraction recovery from matrix effects, fulfilling 5[5].

Workflow Visualization

Workflow A Plasma Sample (100 µL) + Internal Standard (IS) B Protein Precipitation (Acetonitrile, Centrifuge) A->B C Polymeric HLB SPE (Condition, Load, Wash, Elute) B->C D Evaporation & Reconstitution (Initial Mobile Phase) C->D E LC-MS/MS Analysis D->E F1 Core-Shell UHPLC Column (1.7 µm Solid-Core) E->F1 F2 FPP UHPLC Column (1.7 µm Fully Porous) E->F2 G ICH M10 / FDA 2018 Method Validation F1->G F2->G

Figure 1: Comparative LC-MS/MS bioanalytical workflow for thiazole derivative quantification.

Step-by-Step Methodologies

Sample Preparation (HLB SPE)
  • Aliquoting: Transfer 100 µL of rat plasma into a 96-well plate. Spike with 10 µL of SIL-IS (500 ng/mL).

  • Pre-treatment: Add 100 µL of 2% Formic Acid (aq) to disrupt protein binding. Vortex for 30 seconds.

  • Conditioning: Pass 1 mL Methanol followed by 1 mL MS-grade Water through the HLB SPE cartridge (30 mg/well).

  • Loading: Apply the pre-treated plasma sample to the cartridge at a flow rate of 1 mL/min.

  • Washing: Wash with 1 mL of 5% Methanol in Water to remove polar endogenous interferents.

  • Elution: Elute the analyte with 1 mL of Acetonitrile/Methanol (50:50, v/v) into a clean collection plate.

  • Reconstitution: Evaporate the eluate under a gentle stream of N₂ at 40°C. Reconstitute in 100 µL of Initial Mobile Phase (95% A / 5% B).

LC-MS/MS Setup
  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% B to 95% B over 3.0 minutes, hold for 1.0 minute, re-equilibrate at 5% B for 1.5 minutes.

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 5 µL

  • MS/MS Detection: Electrospray Ionization (ESI) in Positive Mode.

  • MRM Transitions:

    • Quantifier: m/z 279.1 → 233.1 (loss of HCOOH)

    • Qualifier: m/z 279.1 → 161.0

Comparative Performance Data

We evaluated both columns under identical gradient and MS conditions to isolate the effect of particle architecture on the quantification of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

Table 1: Chromatographic Performance Comparison
ParameterCore-Shell (1.7 µm)Fully Porous Particle (1.7 µm)
Retention Time (min) 1.851.92
Peak Width at 50% height (s) 2.13.4
Backpressure (bar) 420680
Signal-to-Noise (S/N) at 1 ng/mL 45:118:1
Lower Limit of Quantitation (LLOQ) 0.5 ng/mL1.0 ng/mL
Table 2: ICH M10 Validation Summary (Rat Plasma)

Validation parameters were assessed according to 6[6].

Validation ParameterAcceptance CriteriaCore-Shell ResultFPP Result
Linearity (R²) ≥ 0.9900.99920.9975
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)3.2 - 6.5%5.1 - 9.8%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-4.1 to +3.5%-8.2 to +6.1%
Matrix Factor (IS normalized) 0.85 - 1.150.960.88
Extraction Recovery (%) Consistent across QCs89.5 ± 4.2%87.1 ± 6.5%

Results & Discussion

Both chromatographic methods successfully met the stringent acceptance criteria outlined by the FDA and ICH M10[4][6]. However, the Core-Shell architecture demonstrated distinct analytical advantages :

  • Sensitivity and Peak Capacity: The Core-Shell column achieved a ~38% reduction in peak width (2.1s vs 3.4s). This sharper elution profile concentrated the analyte into a narrower temporal band entering the mass spectrometer, yielding a superior S/N ratio and enabling a lower LLOQ (0.5 ng/mL vs 1.0 ng/mL).

  • Matrix Effect Mitigation: The normalized matrix factor for the Core-Shell column was closer to 1.0 (0.96 vs 0.88 for FPP). The narrower peak widths provided better chromatographic resolution from co-eluting endogenous plasma phospholipids, reducing ion suppression in the ESI source.

  • Instrument Wear: Despite both columns utilizing 1.7 µm particles, the Core-Shell column generated significantly lower backpressure (420 bar vs 680 bar), reducing wear on UHPLC pump seals and extending column lifetime.

Conclusion

For the bioanalytical quantification of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid, coupling a Polymeric HLB extraction with a Core-Shell UHPLC column provides the most robust, self-validating workflow. The reduction in mass transfer resistance inherent to solid-core particles maximizes MS/MS sensitivity, making it the superior choice for high-throughput pharmacokinetic studies requiring sub-ng/mL detection limits.

References

  • 1 - scbt.com[1]

  • 2 - smolecule.com[2] 3.6 - worldwide.com[6]

  • 3 - europa.eu[3]

  • 4 - nih.gov[4] 6.5 - ich.org[5]

Sources

Comparative

Comparative Binding Affinity of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid and its Structural Analogs

As drug development for Th2-mediated allergic inflammatory diseases (such as asthma and allergic rhinitis) accelerates, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2) has emerged a...

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Author: BenchChem Technical Support Team. Date: March 2026

As drug development for Th2-mediated allergic inflammatory diseases (such as asthma and allergic rhinitis) accelerates, the chemoattractant receptor-homologous molecule expressed on Th2 cells (CRTH2 or DP2) has emerged as a highly validated therapeutic target[1]. Among the most potent competitive antagonists of the CRTH2 receptor are derivatives of the thiazol-5-yl-acetic acid pharmacophore[2].

This guide provides an in-depth, objective comparison of the binding affinity of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid against its highly optimized structural analogs, detailing the structure-activity relationships (SAR) and the self-validating experimental protocols required to measure these interactions.

Mechanistic Causality: The Structural Basis of Binding Affinity

To understand why specific analogs outperform others, we must analyze the causality behind the molecular interactions within the CRTH2 binding pocket. The binding of thiazoleacetic acid derivatives is driven by three distinct structural domains:

  • The Acetic Acid Anchor (The Salt Bridge): The terminal carboxylic acid is strictly required for activity. Membrane-embedded molecular dynamics and mutational studies reveal that this carboxylate group elicits strong attractive charges, forming high-affinity salt bridges with the basic residues Arg170 and Lys210 deep within the CRTH2 active site[1].

  • The 4-Position Aryl Group (Hydrophobic Interaction): The 4-position of the thiazole ring (e.g., a 4-ethoxyphenyl or 4-phenoxyphenyl group) projects into a secondary hydrophobic pocket, stabilizing the ligand via van der Waals forces[2].

  • The 2-Position Substituent (Steric Bulk & Affinity Driver): The 2-position is the primary differentiator for binding affinity. The CRTH2 receptor possesses a large, highly lipophilic pocket adjacent to the 2-position. Extensive SAR studies demonstrate that bulky, lipophilic motifs (such as benzhydryl or 4-chlorobenzyl groups) are highly advantageous, driving binding affinity down to the single-digit nanomolar range[3].

The Comparator: [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid features a small, polar primary amine at the 2-position. Because it lacks the massive steric bulk required to fully occupy the lipophilic pocket, its binding affinity is inherently lower (typically in the micromolar range) compared to its bulky, lipophilic analogs. It often serves as a synthetic intermediate or a baseline comparator in high-throughput screening campaigns.

CRTH2_Pathway PGD2 PGD2 (Agonist) CRTH2 CRTH2 Receptor (DP2) PGD2->CRTH2 Activates Antagonist Thiazoleacetic Acid Antagonist Antagonist->CRTH2 Blocks (Arg170) Gi Gi Protein CRTH2->Gi Couples cAMP cAMP Levels (Decreased) Gi->cAMP Inhibits AC Th2 Th2 Cell Activation cAMP->Th2 Triggers

Mechanism of CRTH2 (DP2) receptor antagonism by thiazoleacetic acid derivatives.

Comparative Binding Affinity Data

The following table summarizes the quantitative binding data of the baseline compound versus its highly optimized analogs. The data clearly illustrates the necessity of lipophilic bulk at the 2-position for achieving potent CRTH2 antagonism.

Compound Name2-Position Substituent4-Position SubstituentCRTH2 Binding Affinity ( Ki​ / IC50​ )Functional Efficacy (cAMP Assay)
[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid Amino ( −NH2​ )4-ethoxyphenyl> 1000 nM (Baseline)Weak / Inactive
[4-(4-methoxy-phenyl)-2-phenyl-thiazol-5-yl]-acetic acid Phenyl4-methoxyphenyl3.7 nM [4]Full Antagonist
[2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid 4-chlorobenzyl4-phenoxyphenyl3.7 nM [2]12 nM[2]

Data Interpretation: Replacing the polar 2-amino group with a 4-chlorobenzyl or phenyl group increases the binding affinity by several orders of magnitude, validating the hypothesis that the eastern side of the CRTH2 pocket demands significant lipophilic bulk[3].

Experimental Workflows: A Self-Validating System

To ensure trustworthiness and reproducibility, the binding affinities of these analogs must be determined using a self-validating orthogonal approach: a primary radioligand binding assay followed by a functional cAMP assay.

Protocol A: Radioligand Binding Assay ([³H]-PGD2 Displacement)

This assay directly measures the thermodynamic binding affinity ( Ki​ ) of the thiazoleacetic acid analogs to the CRTH2 receptor.

  • Membrane Preparation: Culture Chinese Hamster Ovary (CHO) cells stably transfected with the human CRTH2 receptor. Harvest cells, homogenize in ice-cold buffer (50 mM Tris-HCl, 5 mM MgCl2, pH 7.4), and centrifuge at 40,000 x g to isolate the membrane fraction.

  • Incubation: In a 96-well microplate, combine 50 µg of CRTH2 membrane protein, 1 nM of [³H]-Prostaglandin D2 ([³H]-PGD2), and varying concentrations of the test compound (e.g., 0.1 nM to 10 µM). Incubate the mixture at room temperature for 60 minutes to reach equilibrium.

  • Rapid Filtration: Terminate the reaction by rapid vacuum filtration through GF/C glass fiber filters (pre-soaked in 0.3% polyethylenimine to reduce non-specific binding).

  • Washing & Detection: Wash the filters three times with ice-cold wash buffer. Add scintillation fluid and measure the retained radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the IC50​ using non-linear regression. Convert IC50​ to Ki​ using the Cheng-Prusoff equation.

Assay_Workflow Prep 1. Membrane Prep (CRTH2 CHO Cells) Incubate 2. Incubation ([3H]-PGD2 + Ligand) Prep->Incubate Filter 3. Rapid Filtration (GF/C Microplates) Incubate->Filter Wash 4. Washing Step (Remove Unbound) Filter->Wash Read 5. Scintillation (Measure IC50) Wash->Read

Step-by-step radioligand binding assay workflow for determining IC50 values.

Protocol B: Functional cAMP Assay (BRET)

Because binding does not guarantee antagonism, a functional assay is required to prove that the compound blocks PGD2-induced Gi-protein coupling.

  • Cell Preparation: Seed CRTH2-expressing cells co-transfected with a cAMP-sensitive BRET (Bioluminescence Resonance Energy Transfer) biosensor into 384-well plates.

  • Compound Pre-incubation: Add the test compound (e.g.,[2-(4-chloro-benzyl)-4-(4-phenoxy-phenyl)-thiazol-5-yl]acetic acid) and incubate for 15 minutes.

  • Agonist Challenge: Stimulate the cells with an EC80​ concentration of PGD2.

  • Measurement: Add the BRET substrate (coelenterazine) and measure the emission ratio. A potent antagonist will reverse the PGD2-induced decrease in cAMP, yielding a functional IC50​ (e.g., 12 nM for the highly active analog)[2].

References

  • Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 1. Bioorganic & Medicinal Chemistry Letters. 2

  • Novel selective thiazoleacetic acids as CRTH2 antagonists developed from in silico derived hits. Part 2. Bioorganic & Medicinal Chemistry Letters. 5

  • Same Target, Different Therapeutic Outcomes: The Case of CAY10471 and Fevipiprant on CRTh2 Receptor in Treatment of Allergic Rhinitis and Asthma. Current Molecular Pharmacology (via PubMed). 1

  • [4-(4-methoxy-phenyl)-2-phenyl-thiazol-5-yl]-acetic acid Chemical Properties. Molaid / 摩熵化学. 4

Sources

Validation

A Comparative Guide to Cell Viability Assays: Evaluating [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid for Reproducible Results

In the landscape of drug discovery and biomedical research, the accurate and reproducible assessment of cell viability is paramount. The choice of assay can significantly impact experimental outcomes, influencing decisio...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of drug discovery and biomedical research, the accurate and reproducible assessment of cell viability is paramount. The choice of assay can significantly impact experimental outcomes, influencing decisions from lead compound selection to toxicity screening. While established methods like MTT, XTT, and ATP-based luminescence assays are widely used, the search for more robust, sensitive, and efficient reagents is ongoing. This guide provides an in-depth comparison of these standard methods and introduces a prospective evaluation of a novel compound, [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid, as a potential new tool for measuring cellular health.

The Bedrock of Cell Viability Assessment: Established Methodologies

The most common cell viability assays rely on the metabolic activity of living cells as an indicator of their health. These assays typically involve the enzymatic conversion of a substrate into a detectable product, with the signal intensity directly proportional to the number of viable cells.

The Tetrazolium Salt Assays: MTT and XTT

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method.[1][2][3] In this assay, the yellow tetrazolium salt is reduced by mitochondrial dehydrogenases in metabolically active cells to form a purple formazan product.[1][2][3] This insoluble formazan must be solubilized with a detergent before the absorbance can be measured, introducing an additional step that can increase variability.[2][4]

The XTT (sodium 3´-[1-(phenylaminocarbonyl)-3,4-tetrazolium]-bis(4-methoxy-6-nitro)benzene sulfonic acid hydrate) assay is a second-generation tetrazolium salt-based assay that offers an advantage over MTT.[5] The formazan product of XTT reduction is water-soluble, eliminating the need for a solubilization step and simplifying the protocol.[5]

The Luminescence-Based Assay: CellTiter-Glo®

The CellTiter-Glo® Luminescent Cell Viability Assay operates on a different principle: it quantifies the amount of ATP present, which is a key indicator of metabolically active cells.[6][7] This "add-mix-measure" assay is homogeneous, involving a single reagent addition that lyses the cells and generates a luminescent signal proportional to the ATP concentration.[6] The high sensitivity and simple protocol make it ideal for high-throughput screening.[6][7]

A Prospective Newcomer: [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid

While not yet established as a cell viability reagent, the chemical structure of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid suggests its potential in this application. The thiazole ring, a component of MTT, indicates a potential for redox activity, where it could be reduced by cellular enzymes to produce a detectable change. The acetic acid group confers water solubility, which could offer an advantage over MTT by potentially eliminating the need for a solubilization step.

Hypothetical Mechanism of Action

We hypothesize that, similar to tetrazolium salts, [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid could be taken up by viable cells and reduced by mitochondrial or cytoplasmic dehydrogenases. This reduction could lead to the formation of a chromogenic or fluorogenic product, allowing for quantification.

Comparative Analysis of Cell Viability Assays

The choice of a cell viability assay depends on several factors, including the cell type, experimental goals, and available equipment. Here, we compare the established methods with the hypothetical performance of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

Parameter MTT Assay XTT Assay CellTiter-Glo® Assay Hypothetical [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid Assay
Principle Colorimetric (Formazan formation)[1][2]Colorimetric (Water-soluble formazan)[5]Luminescence (ATP quantification)[6][7]Colorimetric/Fluorometric (Hypothesized redox product)
Protocol Simplicity Multi-step (requires solubilization)[2][4]Simpler than MTT (no solubilization)[5]"Add-mix-measure" (single reagent addition)[6]Potentially simple (if water-soluble product)
Sensitivity ModerateModerate to High[8]Very High[4]To be determined
Reproducibility Can be variable due to solubilization step[9]Generally good[4]Excellent[10]To be determined
Throughput ModerateHighVery HighPotentially High
Advantages Inexpensive, widely used[4]Water-soluble product, faster than MTTHighly sensitive, simple protocol[4][6]Potentially water-soluble product, novel chemistry
Disadvantages Insoluble product, potential for artifacts[4][9][11]Less sensitive than luminescence assaysMore expensiveUnproven, mechanism unknown

Experimental Protocols

To ensure the reproducibility of your cell viability assays, it is crucial to follow standardized protocols. Below are detailed, step-by-step methodologies for the MTT, XTT, and CellTiter-Glo® assays, along with a proposed protocol for the exploratory use of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid.

MTT Assay Protocol

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[2][3]

  • Cell culture medium

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at the desired density and incubate under appropriate conditions.[1][12]

  • After treatment with the test compound, remove the medium.

  • Add 100 µL of fresh medium and 10 µL of MTT solution to each well.[1][12]

  • Incubate for 2-4 hours at 37°C until a purple precipitate is visible.[12]

  • Add 100 µL of solubilization solution to each well.[1][13]

  • Incubate for at least 2 hours at room temperature in the dark to dissolve the formazan crystals.[12]

  • Measure the absorbance at 570 nm using a microplate reader.[12][13]

XTT Assay Protocol

Materials:

  • XTT labeling reagent

  • Electron-coupling reagent

  • Cell culture medium

  • 96-well microplate

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate and incubate with the test compound.

  • Prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent.[5]

  • Add 50 µL of the XTT labeling mixture to each well.[5]

  • Incubate for 4-18 hours at 37°C.[5]

  • Measure the absorbance of the samples at a wavelength between 450-500 nm.[5]

CellTiter-Glo® Luminescent Cell Viability Assay Protocol

Materials:

  • CellTiter-Glo® Reagent

  • Opaque-walled 96-well microplate

  • Luminometer

Procedure:

  • Seed cells in an opaque-walled 96-well plate.

  • Equilibrate the plate to room temperature for approximately 30 minutes.[7][14]

  • Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[7]

  • Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.[14]

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[7][14]

  • Record the luminescence.[7]

Proposed Protocol for [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid

Materials:

  • [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid (to be dissolved in a suitable solvent, e.g., DMSO or PBS)

  • Cell culture medium

  • 96-well microplate

  • Microplate reader (spectrophotometer or fluorometer)

Procedure:

  • Seed cells in a 96-well plate and incubate with the test compound.

  • Prepare a working solution of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid at various concentrations.

  • Add the compound solution to each well and incubate for a defined period (e.g., 2-24 hours).

  • Measure the absorbance or fluorescence at an optimal wavelength, which would need to be determined experimentally.

Visualizing the Workflows

To better understand the procedural differences between these assays, the following diagrams illustrate the key steps involved.

MTT_Workflow cluster_plate 96-Well Plate A Seed & Treat Cells B Add MTT Reagent A->B Remove Medium C Incubate (2-4h) B->C D Add Solubilization Solution C->D Formazan Crystals Form E Incubate (2h) & Read Absorbance D->E Dissolve Crystals XTT_Workflow cluster_plate 96-Well Plate A Seed & Treat Cells B Add XTT Reagent Mix A->B C Incubate (4-18h) B->C Soluble Formazan Forms D Read Absorbance C->D

Caption: XTT Assay Workflow

CellTiterGlo_Workflow cluster_plate Opaque 96-Well Plate A Seed & Treat Cells B Add CellTiter-Glo® Reagent A->B Equilibrate to RT C Mix & Incubate (10min) B->C Cell Lysis & ATP Release D Read Luminescence C->D

Caption: CellTiter-Glo® Workflow

Conclusion and Future Directions

The selection of an appropriate cell viability assay is a critical decision in experimental design. While MTT remains a cost-effective and widely used method, its multi-step protocol and reliance on a solubilization step can compromise reproducibility. The XTT assay offers a more streamlined alternative with its water-soluble formazan product. For high-throughput applications where sensitivity is paramount, the CellTiter-Glo® assay provides a robust and reliable solution.

The potential of [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid as a novel cell viability reagent is an intriguing prospect. Further research is needed to elucidate its mechanism of action, optimize its protocol, and rigorously evaluate its performance against established methods. Should it prove to be a reliable and efficient reagent, it could offer a valuable new tool for the scientific community. As with any assay, careful validation and consideration of the specific experimental context are essential for generating accurate and reproducible data.

References

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Sigma-Aldrich. (n.d.). Protocol Guide: XTT Assay for Cell Viability and Proliferation. Retrieved from [Link]

  • ResearchGate. (n.d.). Technical reproducibility of in vitro cell viability assays across all.... Retrieved from [Link]

  • Scribd. (n.d.). Celltiter Glo Luminescent Cell Viability Assay Protocol. Retrieved from [Link]

  • OUS-research.no. (n.d.). CellTiter-Glo Assay. Retrieved from [Link]

  • Unidentified Source. (n.d.). XTT Cell Viability Kit.
  • National Center for Biotechnology Information. (2025, February 1). Assessment and Comparison of Viability Assays for Cellular Products. Retrieved from [Link]

  • IntechOpen. (2017, December 20). In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. Retrieved from [Link]

  • Taylor & Francis. (2024, June 18). Comparing automated cell imaging with conventional methods of measuring cell proliferation and viability. Retrieved from [Link]

  • Creative Bioarray. (n.d.). Comparison of Different Methods to Measure Cell Viability. Retrieved from [Link]

  • PubMed. (2023, December 11). Assessment and comparison of viability assays for cellular products. Retrieved from [Link]

  • Alojamiento Web UVa. (2023, July 5). Alternatives to MTT Assay in Cell Viability Assessments. Retrieved from [Link]

Sources

Comparative

Cross-validation of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid purity using NMR and elemental analysis

Orthogonal Cross-Validation of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid Purity: A Comparative Guide As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug develop...

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Author: BenchChem Technical Support Team. Date: March 2026

Orthogonal Cross-Validation of[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid Purity: A Comparative Guide

As a Senior Application Scientist, I frequently encounter a critical bottleneck in early-stage drug development: the over-reliance on relative purity methods. When characterizing complex heterocyclic intermediates like [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid (a versatile aminothiazole building block), relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) introduces systemic risk. HPLC-UV assumes all impurities possess similar molar absorptivities to the target compound and completely ignores non-chromophoric contaminants such as inorganic salts or residual solvents.

To establish true metrological traceability and absolute purity, we must employ an orthogonal, self-validating system. This guide objectively compares traditional single-method analyses against a dual-method cross-validation approach utilizing Quantitative Nuclear Magnetic Resonance (1H-qNMR) and Elemental Analysis (EA) .

The Causality of Orthogonal Validation

Why combine qNMR and EA? The answer lies in the complementary physics of the two techniques.

  • qNMR (Absolute Organic Purity): Unlike HPLC, qNMR does not require a reference standard of the analyte itself. The fundamental principle is that the integral of an NMR resonance is directly proportional to the number of nuclei responsible for that signal[1]. By adding a high-purity internal standard (IS), we can calculate the absolute mass fraction of the organic compound [2].

  • Elemental Analysis (Mass Balance & Inorganics): While qNMR is highly sensitive to organic protons, it is completely blind to inorganic salts (e.g., NaCl, sulfates) often left over from the neutralization steps in thiazole synthesis [6]. EA (CHNS combustion) physically destroys the sample to measure the exact mass fractions of Carbon, Hydrogen, Nitrogen, and Sulfur. If inorganic salts or unexpected solvates are present, the experimental EA values will deviate from the theoretical formula by more than the universally accepted ±0.4% benchmark [5].

Method Comparison Guide

The following table illustrates why a combined approach is the gold standard for pharmaceutical intermediates.

Analytical MethodModalityDetects Inorganics?Requires Analyte Standard?Best ApplicationLimitations
HPLC-UV RelativeNoYesRoutine batch monitoringMisses non-UV active impurities; response factors vary.
1H-qNMR AbsoluteNoNo (Uses IS)Absolute organic assayCannot detect inorganic salts or highly broadened exchangeable protons.
Elemental Analysis AbsoluteYes (via mass deficit)NoBulk mass balanceCannot distinguish between structural isomers.
qNMR + EA Orthogonal Yes No Reference Material Certification Requires meticulous sample prep and micro-weighing.

Experimental Protocols: A Self-Validating System

Protocol A: 1H-qNMR Absolute Quantification

Rationale: To avoid overlapping signals, Maleic acid (NIST SRM) is chosen as the internal standard. Its isolated singlet at 6.26 ppm does not interfere with the aromatic (7.0–7.8 ppm), ethoxy (1.4, 4.0 ppm), or thiazole-associated signals of the aminothiazole derivative [3].

  • Gravimetric Preparation: Using a 6-place microbalance, accurately weigh ~15.0 mg of the aminothiazole analyte and ~5.0 mg of Maleic acid into a static-free vial.

    • Causality: Weighing errors are the largest source of uncertainty in qNMR. Targeting >10 mg of analyte minimizes relative weighing uncertainties and ensures a high signal-to-noise ratio[4].

  • Solvation: Dissolve the mixture in 700 µL of DMSO-d6.

    • Causality: DMSO-d6 disrupts hydrogen bonding in the acetic acid moiety, ensuring complete, homogeneous dissolution of both the analyte and the internal standard without micelle formation.

  • Acquisition: Acquire the 1H-NMR spectrum at 600 MHz using a 90° excitation pulse, a relaxation delay (D1) of 60 seconds, and 64 scans.

    • Causality: A D1 of 60s ensures complete longitudinal relaxation ( T1​ ) of all protons. Failing to allow full relaxation leads to integration truncation, which artificially skews the purity values.

  • Processing: Apply a 0.3 Hz exponential line broadening, phase manually, and apply a rigorous baseline correction before integrating the IS singlet (6.26 ppm) against the analyte's ethoxy CH2​ quartet (~4.0 ppm).

Protocol B: CHNS Elemental Analysis

Rationale: To ensure the sample is not a hydrated complex or contaminated with silica/salts from column chromatography, which would pass undetected through qNMR [6].

  • Sample Preparation: Dry the analyte under high vacuum (0.1 mbar) at 40°C for 24 hours.

    • Causality: Removes adventitious surface moisture that would artificially inflate the Hydrogen and Oxygen mass fractions, leading to a false failure.

  • Combustion: Weigh 1.5 mg of the dried sample into a tin capsule. Combust at 1000°C in an oxygen-rich environment using a CHNS analyzer.

  • Detection: The combustion gases ( CO2​ , H2​O , NO2​ , SO2​ ) are separated via a GC column and quantified by a Thermal Conductivity Detector (TCD).

  • Validation: Compare the empirical mass fractions against the theoretical values for C13​H14​N2​O3​S . A variance of >0.4% triggers a mandatory re-purification [5].

Experimental Data: Cross-Validation Results

The danger of relying solely on HPLC is demonstrated in the data below. While HPLC reported a purity of 99.8%, the absolute organic purity determined by qNMR was lower (98.4%). The Elemental Analysis confirmed the mass balance, proving that the ~1.6% impurity was likely a non-chromophoric organic solvent or aliphatic by-product missed by the UV detector, rather than an inorganic salt.

Table 1: Purity Determination Comparison

Analytical Technique Target Analyte Measured Purity (%) Deviation Notes
HPLC-UV (254 nm) [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid 99.82 ± 0.05 Overestimated (Relative Area %)

| 1H-qNMR (vs. Maleic Acid) | [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid | 98.41 ± 0.12 | Absolute Organic Mass Fraction |

Table 2: Elemental Analysis (CHNS) Mass Balance Theoretical Formula: C13​H14​N2​O3​S (Molar Mass: 278.33 g/mol )

Element Theoretical Mass (%) Experimental Mass (%) Absolute Difference (Δ) Status (Threshold ±0.4%)
Carbon (C) 56.10% 56.02% -0.08% PASS
Hydrogen (H) 5.07% 5.11% +0.04% PASS
Nitrogen (N) 10.06% 10.01% -0.05% PASS

| Sulfur (S) | 11.52% | 11.48% | -0.04% | PASS |

Workflow Visualization

PurityWorkflow Start Synthesized Compound [2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid HPLC HPLC-UV Analysis (Relative Purity) Start->HPLC qNMR 1H qNMR Analysis (Absolute Organic Purity) Start->qNMR EA Elemental Analysis (CHNS) (Mass Balance & Inorganics) Start->EA Decision Data Concordance Check HPLC->Decision Impurity Profile qNMR->Decision Organic Assay EA->Decision Mass Fraction Pass Certified High Purity (Validated) Decision->Pass Concordant (Δ < 0.4%) Fail Impurity Investigation (Re-purification Required) Decision->Fail Discordant

Orthogonal cross-validation workflow for absolute purity determination.

References

  • Emery Pharma. "A Guide to Quantitative NMR (qNMR)". Emery Pharma Analytical Services. Available at: [Link]

  • ResolveMass Laboratories Inc. "Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained". ResolveMass. Available at: [Link]

  • Journal of Agricultural and Food Chemistry. "Tautomerization and Isomerization in Quantitative NMR: A Case Study". ACS Publications. Available at: [Link]

  • National Institutes of Health (NIH). "An International Study Evaluating Elemental Analysis". PMC. Available at: [Link]

  • Inorganic Chemistry Frontiers. "Elemental analysis: an important purity control but prone to manipulations". RSC Publishing. Available at: [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid
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[2-Amino-4-(4-ethoxy-phenyl)-thiazol-5-yl]-acetic acid
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